Tretazicar
説明
This compound is a prodrug of a bifunctional alkylating, dinitrobenzamide derivative with antineoplastic activity. This compound can be activated by the human enzyme quinone oxidoreductase 2 (NQO2) in the presence of the cosubstrate caricotamide, an analogue of the natural cosubstrate dihydronicotinamide riboside (NRH), which acts as an electron donor. The resulting active, but short-lived metabolite, dinitrobenzamide, leads to DNA replication inhibition and the induction of apoptosis in NQO2 expressing cancer cells. Due to the lack of the natural cosubstrate NRH, NQO2 expression is normally latent but is upregulated in certain types of tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
minor descriptor (75-84); on-line & Index Medicus search AZIRIDINES (75-84)
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-(aziridin-1-yl)-2,4-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXQMCIOTUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176335 | |
| Record name | 5-Aziridino-2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21919-05-1 | |
| Record name | Tretazicar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21919-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretazicar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretazicar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CB 1954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aziridino-2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 5-(1-aziridinyl)-2,4-dinitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETAZICAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7865D5D01M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Activation of Prodrug CB1954 by NQO2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism behind the activation of the prodrug CB1954 by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2). This system holds significant promise for targeted cancer therapy, and this document outlines the critical data, experimental protocols, and underlying pathways to facilitate further research and development in this area.
Core Concepts of CB1954 Activation
CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a prodrug that demonstrates significant anti-tumor selectivity upon activation. The basis for this selectivity lies in its enzymatic conversion into a potent bifunctional alkylating agent that can form DNA-DNA interstrand crosslinks, ultimately leading to apoptosis in cancer cells.[1] While the rat form of the enzyme NQO1 can efficiently activate CB1954, the human ortholog is significantly less effective, rendering human tumors largely insensitive to the prodrug alone.[1]
However, research has unveiled that the human enzyme NQO2 can effectively activate CB1954, but with a crucial caveat: its activity is latent and requires the presence of a non-biogenic co-substrate, dihydronicotinamide riboside (NRH).[1][2] NQO2 is unable to efficiently utilize common endogenous reducing cofactors like NADH and NADPH.[3][4] This unique co-substrate requirement forms the basis of a novel enzyme-prodrug therapy strategy. When activated by NRH, NQO2 is approximately 3000 times more effective at reducing CB1954 than human NQO1 (DT-diaphorase).[1][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the NQO2-mediated activation of CB1954 and its cytotoxic effects.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 of CB1954 | ~200 µM | HCT116 | Parental cells, no exogenous NRH | [1] |
| IC50 of CB1954 | ~4.4 µM (45-fold decrease) | HCT116 | Parental cells, with 100 µM NRH | [1] |
| IC50 of CB1954 | No significant change from parental | HCT116 | NQO2 knockout cells, with or without NRH | [1] |
| Relative Efficacy | ~3000-fold more effective than NQO1 | - | In vitro enzyme assays | [1][5] |
| Increase in Cytotoxicity | 100-3000-fold | Various | NQO2-expressing cells in the presence of NRH | [2] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the study of CB1954 activation by NQO2.
Recombinant Human NQO2 Expression and Purification
Objective: To produce purified, active human NQO2 for in vitro assays.
Methodology:
-
Cloning: The coding sequence for human NQO2 is amplified by PCR and cloned into an E. coli expression vector, such as pET46-Ek-LIC, which allows for the expression of a hexa-histidine tagged protein.[5] Plasmids for mammalian expression, like pCMV3-N-GFPSpark, are also available.[7]
-
Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[1] Protein expression is induced, for example, by growing the cells in autoinduction ZYP-5052 media overnight at 37°C.[1]
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM sodium phosphate, 0.5 M NaCl, pH 7.5).[1] The cells are then lysed by sonication.
-
Purification:
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged NQO2 is loaded onto a Ni2+-affinity chromatography column.[1]
-
Tag Removal: The hexa-histidine tag is removed by cleavage with a specific protease, such as TEV protease.[1]
-
Further Purification: The protein is further purified using anion exchange and gel filtration chromatography to achieve high purity.[1]
-
-
Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES-OH, pH 7.5, 150 mM sodium chloride, 1 mM DTT, 10% glycerol) and stored in aliquots at -80°C.[5]
NQO2 Enzyme Activity Assay
Objective: To measure the catalytic activity of NQO2 in reducing CB1954.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., PBS, pH 7.4) containing the co-substrate NRH (final concentration, e.g., 500 µM) and the prodrug CB1954 (final concentration, e.g., 100 µM).[8]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant NQO2 or a cell lysate containing NQO2 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C.[8]
-
Detection: The reduction of CB1954 can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength over time. The initial velocity of the reaction is calculated from the linear portion of the curve.[8][9]
Cell-Based Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the cytotoxic effect of CB1954 in the presence or absence of NRH on NQO2-expressing cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116) in 96-well microtiter plates at an appropriate density (e.g., 1,000 cells per well) and allow them to attach overnight.[1]
-
Treatment: Treat the cells with a range of concentrations of CB1954, with or without a fixed concentration of NRH (e.g., 100 µM).[1] Include appropriate controls (untreated cells, cells treated with NRH alone, and cells treated with CB1954 alone).
-
Incubation: Incubate the plates for a suitable period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3][4][10][11]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove the TCA and excess medium.[3][4][10][11] Air-dry the plates completely.
-
Staining: Add 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.[3][10]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3][4][10][11] Air-dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3][4][10][11]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[4][10][11]
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Detection of DNA Interstrand Crosslinks (Modified Alkaline Comet Assay)
Objective: To detect the formation of DNA interstrand crosslinks in cells treated with activated CB1954.
Methodology:
-
Cell Treatment: Treat cells with CB1954 and NRH for a specified duration to induce DNA damage.
-
Irradiation: To detect interstrand crosslinks, induce single-strand breaks by exposing the cells to a defined dose of ionizing radiation.[12][13] This allows for the migration of DNA that is not crosslinked.
-
Cell Embedding: Embed the treated single cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent solution to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."[12][13]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Analysis: The presence of interstrand crosslinks will retard the migration of DNA, resulting in a smaller comet tail compared to irradiated control cells without crosslinks.[12][13] The extent of crosslinking can be quantified by measuring the comet tail moment.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The two common polymorphic forms of human NRH-quinone oxidoreductase 2 (NQO2) have different biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic properties of NAD(P)H:quinone oxidoreductase-2 (NQO2), a dihydronicotinamide riboside dependent oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. Reduction of mitomycin C is catalysed by human recombinant NRH:quinone oxidoreductase 2 using reduced nicotinamide adenine dinucleotide as an electron donating co-factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
The Pivotal Role of Nitroreductase in the Metabolism and Therapeutic Efficacy of Tretazicar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tretazicar, also known as CB1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], is a prodrug that has been the subject of extensive research in the field of cancer therapy.[1][2] Its therapeutic potential is unlocked through a process of bioactivation, primarily mediated by nitroreductase enzymes. This technical guide provides an in-depth exploration of the critical role of nitroreductase in the metabolism of this compound, the resulting cytotoxic effects, and the experimental methodologies used to investigate these processes. This information is particularly relevant for the development of Gene-Directed Enzyme Prodrug Therapy (GDEPT), a promising strategy for targeted cancer treatment.[3][4][5][6]
Mechanism of Action: Nitroreductase-Mediated Activation of this compound
This compound in its original form is a weak monofunctional alkylating agent with limited cytotoxicity.[2][7] Its transformation into a potent bifunctional DNA alkylating agent is dependent on the reduction of its nitro groups, a reaction catalyzed by nitroreductase enzymes.[1][7][8][9]
The most well-studied nitroreductases in this context are of bacterial origin, particularly from Escherichia coli, with two key enzymes being NfsA and NfsB.[10][11] These enzymes are flavoproteins that utilize NADH or NADPH as cofactors to catalyze the reduction of nitroaromatic compounds.[9][10] In the case of this compound, the reduction of the 4-nitro group leads to the formation of a highly reactive 4-hydroxylamino derivative.[5][8] This metabolite is a potent cytotoxic agent capable of forming interstrand DNA cross-links, ultimately leading to apoptotic cell death.[5][7][12]
This targeted activation forms the basis of the GDEPT strategy, where the gene encoding a bacterial nitroreductase is delivered specifically to tumor cells.[4][5] Subsequent systemic administration of the non-toxic prodrug this compound results in its localized conversion to the active cytotoxic form only within the tumor microenvironment, thereby minimizing systemic toxicity.[4][5]
Quantitative Data on this compound Metabolism and Efficacy
The efficiency of this compound activation and its resulting cytotoxicity are crucial parameters in the development of nitroreductase-based GDEPT. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of E. coli Nitroreductase with this compound (CB1954)
| Enzyme Variant | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Wild-type NfsB | 230 | 12 | 0.052 | [13] |
| N71S Mutant | 150 | 35 | 0.23 | [13] |
| F124K Mutant | 110 | 28 | 0.25 | [13] |
| N71S/F124K Double Mutant | 80 | 45 | 0.56 | [13] |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Table 2: IC50 Values of this compound (CB1954) in Human Cancer Cell Lines with and without Nitroreductase Expression
| Cell Line | Condition | IC50 (µM) | Reference |
| SK-OV-3 (Ovarian Carcinoma) | Parental | >1000 | [7] |
| SK-OV-3 (Ovarian Carcinoma) | NTR-expressing | 4.4 | [7] |
| WiDr (Colon Carcinoma) | Parental | 230 | [7] |
| WiDr (Colon Carcinoma) | NTR-expressing | 4.4 | [7] |
| LS174T (Colon Carcinoma) | Parental | 78 | [8] |
| A2780 (Ovarian Cancer) | Mock-infected | 29 | [4] |
| A2780 (Ovarian Cancer) | Ad-hTR-NTR infected (50 PFU/cell) | 2.9 | [4] |
| A2780-CP70 (Cisplatin-resistant) | Mock-infected | 60 | [4] |
| A2780-CP70 (Cisplatin-resistant) | Ad-hTR-NTR infected (50 PFU/cell) | 6.0 | [4] |
Note: IC50 values are highly dependent on the cell line, the level of nitroreductase expression, and the duration of drug exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of nitroreductase in this compound metabolism.
Nitroreductase Activity Assay
This assay measures the enzymatic activity of nitroreductase in cell extracts.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5
-
Menadione solution (10 mM in DMSO)
-
Horse heart cytochrome c solution (10 mg/mL in reaction buffer)
-
NADH solution (10 mM in reaction buffer)
-
Purified E. coli nitroreductase (for standard curve)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from both control and nitroreductase-expressing cells.
-
Determine the protein concentration of each lysate.
-
Prepare a reaction mix containing reaction buffer, menadione (final concentration 500 µM), and cytochrome c (final concentration 70 µM).
-
Add a known amount of cell extract (e.g., 10 µg of total protein) to the wells of a 96-well plate.
-
Initiate the reaction by adding NADH to a final concentration of 500 µM.
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of cytochrome c reduction using its molar extinction coefficient.
-
Generate a standard curve using purified E. coli nitroreductase to quantify the amount of active enzyme in the cell extracts.[3]
Cytotoxicity Assay (MTT Assay)
This assay determines the cell viability after treatment with this compound.
Materials:
-
Nitroreductase-expressing and parental control cells
-
Complete cell culture medium
-
This compound (CB1954) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the drug-containing medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after this compound treatment.
Materials:
-
Nitroreductase-expressing and parental control cells
-
Complete cell culture medium
-
This compound (CB1954) stock solution
-
6-well or 100 mm cell culture dishes
-
Fixing solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Treat cells with various concentrations of this compound for a defined period.
-
After treatment, harvest the cells and plate a known number of cells into new culture dishes.
-
Incubate the plates for 1-3 weeks, allowing single cells to form colonies.
-
Fix the colonies with the fixing solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.[14][15]
HPLC Analysis of this compound Metabolites
This method is used to separate and quantify this compound and its metabolites.
Materials:
-
Cell culture or reaction samples containing this compound and its metabolites
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Centrifuge and filters for sample preparation
Procedure:
-
Prepare samples by quenching the reaction and precipitating proteins (e.g., with cold acetonitrile).
-
Centrifuge the samples and filter the supernatant to remove any particulate matter.
-
Inject a known volume of the sample onto the HPLC column.
-
Elute the compounds using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the eluent at a specific wavelength (e.g., 262 nm) to detect this compound and its metabolites.[16]
-
Identify and quantify the compounds by comparing their retention times and peak areas to those of known standards.[16]
Western Blot for Nitroreductase Expression
This technique is used to detect the presence and relative amount of the nitroreductase protein in cells.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the nitroreductase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the nitroreductase.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.[5][12][17][18][19]
Apoptosis Assay (Annexin V Staining)
This assay identifies cells undergoing apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[2][6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gene-Directed Enzyme Prodrug Therapy (GDEPT) workflow for this compound.
Caption: Metabolic activation of this compound by nitroreductase.
Caption: General experimental workflow for evaluating this compound's efficacy.
Conclusion
The activation of this compound by nitroreductase is a cornerstone of its anticancer activity and the foundation of the GDEPT approach. Understanding the kinetics of this enzymatic reaction, the resulting cytotoxicity in various cancer cell lines, and the detailed experimental protocols to measure these effects is paramount for the continued development and optimization of this therapeutic strategy. This guide provides a comprehensive overview of these critical aspects to aid researchers and drug development professionals in their efforts to advance targeted cancer therapies.
References
- 1. The Nitroreductase/CB1954 Enzyme-Prodrug System | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fortislife.com [fortislife.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene-directed enzyme prodrug therapy: quantitative bystander cytotoxicity and DNA damage induced by CB1954 in cells expressing bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and activation of CB1954 in a human tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ackerleylab.com [ackerleylab.com]
- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. novateinbio.com [novateinbio.com]
- 19. addgene.org [addgene.org]
Tretazicar induced DNA cross-linking and apoptosis
An In-Depth Technical Guide to Tretazicar-Induced DNA Cross-linking and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), is a prodrug that has garnered significant interest in cancer therapy, particularly within gene-directed enzyme prodrug therapy (GDEPT) strategies. Its selective activation in target cells leads to the formation of a potent DNA cross-linking agent, ultimately inducing apoptosis. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's cytotoxicity, detailing its activation, interaction with DNA, and the subsequent signaling cascades that culminate in programmed cell death. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.
Core Mechanism of Action: From Prodrug to Cytotoxin
This compound in its native state is a monofunctional alkylating agent with low toxicity. Its therapeutic efficacy is unlocked through enzymatic reduction of its 4-nitro group. This bioactivation is a critical step, converting the inert prodrug into a highly cytotoxic bifunctional alkylating agent.
Enzymatic Activation: The activation of this compound can be mediated by several enzymes. In human cells, the NAD(P)H quinone oxidoreductase 2 (NQO2) enzyme can activate this compound, a process enhanced by the co-substrate caricotamide.[1] More commonly in experimental and therapeutic settings, bacterial nitroreductases, such as NfsB from E. coli, are introduced into cancer cells via a vector in GDEPT approaches.[2] This targeted delivery ensures that the prodrug is activated preferentially within the tumor microenvironment, minimizing systemic toxicity.
Upon reduction, the nitro group is converted to a hydroxylamino group. This intermediate is then further protonated and rearranged to form a highly reactive electrophile. This activated form can then create covalent bonds with nucleophilic sites on DNA.
DNA Cross-linking: The Cytotoxic Lesion
The activated metabolite of this compound is a potent bifunctional agent, meaning it has two reactive sites capable of forming covalent bonds with DNA. This allows it to form both intra- and interstrand DNA cross-links (ICLs).[1][3]
-
Intrastrand Cross-links: Occur between two bases on the same strand of DNA.
-
Interstrand Cross-links (ICLs): Form covalent bonds between bases on opposite DNA strands. ICLs are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.[3][4]
The formation of these DNA adducts is the primary mechanism of this compound's cytotoxicity.[1] The resulting helical distortion and blockage of DNA processing machinery trigger a robust DNA Damage Response (DDR).
Induction of Apoptosis: The Cellular Response to DNA Damage
The extensive DNA damage caused by this compound-induced cross-links forces the cell into a state of crisis, leading to the activation of apoptotic signaling pathways. The cell death mechanism is predominantly a caspase-dependent apoptosis.[2]
The process generally follows the intrinsic (mitochondrial) pathway:
-
DNA Damage Sensing: The presence of ICLs activates sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[4]
-
Cell Cycle Arrest: The DDR signaling cascade leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[3][5]
-
Apoptosis Initiation: If the damage is too severe to be repaired, pro-apoptotic signals are initiated. This often involves the activation of the p53 tumor suppressor protein, although this compound-induced apoptosis can also occur in a p53-independent manner.[1][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated. These proteins translocate to the mitochondria and induce the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6][7]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase for the intrinsic pathway.
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[2][6]
Quantitative Data
The following tables summarize the type of quantitative data typically generated when evaluating the efficacy of this compound. The values presented are illustrative examples based on typical experimental outcomes.
Table 1: Cytotoxicity of Activated this compound in Cancer Cell Lines
| Cell Line | This compound (CB1954) Concentration (µM) | Nitroreductase (NTR) Status | Cell Viability (%) |
| HepG2 | 10 | NTR-Negative | 95 ± 4.5 |
| HepG2 | 10 | NTR-Positive | 35 ± 3.8 |
| CNE1 | 10 | NTR-Negative | 98 ± 2.1 |
| CNE1 | 10 | NTR-Positive | 28 ± 5.2 |
Data represents the mean ± standard deviation. Cell viability is measured 48 hours post-treatment.
Table 2: Quantification of Apoptosis and DNA Damage
| Treatment Group | % Annexin V Positive Cells | Caspase-3 Activity (Fold Change) | Comet Assay Tail Moment |
| Control (NTR+) | 4.5 ± 1.1 | 1.0 ± 0.1 | 2.1 ± 0.8 |
| This compound (10 µM, NTR-) | 5.2 ± 1.5 | 1.2 ± 0.3 | 3.5 ± 1.0 |
| This compound (10 µM, NTR+) | 65.7 ± 8.3 | 8.5 ± 1.4 | 45.3 ± 6.7 |
Data represents the mean ± standard deviation. Measurements are taken 24 hours post-treatment.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow
Caption: Experimental workflow for TUNEL assay.
Logical Relationship
Caption: Logical flow from this compound to apoptosis.
Experimental Protocols
Protocol 1: DNA Cross-linking Detection by Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including strand breaks and cross-links. A reduction in DNA migration compared to a positive control for strand breaks can indicate cross-linking.
Materials:
-
Treated and control cell suspensions
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Cell Encapsulation: Harvest ~2 x 10⁵ cells. Resuspend the cell pellet in 100 µL of molten 0.7% LMPA (at 37°C) and immediately pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and cytoplasm, leaving behind nucleoids.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300mA for 20-30 minutes at 4°C. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50 cells per sample using comet scoring software to calculate the "tail moment" (a product of tail length and the fraction of DNA in the tail). A significant decrease in tail moment in this compound-treated cells compared to cells treated with a known strand-breaking agent (like H₂O₂) is indicative of DNA cross-linking.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cell suspensions
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (both adherent and floating) and wash twice with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Detection of Caspase Cleavage by Western Blot
This protocol detects the activation of key apoptotic proteins like Caspase-3 and the cleavage of their substrates, such as PARP.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The appearance of a band for cleaved Caspase-3 (e.g., 17/19 kDa) or cleaved PARP (89 kDa) indicates apoptosis. Use β-actin as a loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Tretazicar (CB1954): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tretazicar, also known as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), is a prodrug that has been the subject of extensive research for its potential as a targeted anticancer agent. Its unique mechanism of action, relying on enzymatic activation to induce cytotoxicity, has positioned it as a key component in the development of innovative cancer therapies, particularly in the field of Gene-Directed Enzyme Prodrug Therapy (GDEPT). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction
The principle of targeted cancer therapy is to selectively eliminate cancer cells while minimizing damage to healthy tissues. Prodrugs, which are pharmacologically inactive compounds converted into their active forms by specific enzymes, represent a promising strategy to achieve this selectivity. This compound (CB1954) was initially synthesized as a monofunctional DNA alkylating agent with low intrinsic toxicity.[1] Its therapeutic potential is realized upon the reduction of one of its nitro groups, a reaction catalyzed by specific nitroreductase enzymes. This bioactivation converts CB1954 into a potent bifunctional DNA alkylating agent, capable of forming DNA interstrand cross-links and triggering apoptosis.[2][3]
The differential expression of activating enzymes between tumor and normal tissues, or the targeted delivery of these enzymes to tumors, forms the basis of CB1954-based therapeutic strategies. One of the key enzymes capable of activating CB1954 is the human enzyme NAD(P)H quinone oxidoreductase 2 (NQO2).[1][4] Additionally, bacterial nitroreductases, such as those from Escherichia coli, have been shown to be highly efficient in activating CB1954 and are central to the GDEPT approach.[3][5]
Mechanism of Action
This compound's cytotoxicity is dependent on its metabolic activation. The prodrug itself has limited ability to damage DNA. However, upon enzymatic reduction of its 4-nitro group to a hydroxylamine derivative, it becomes a powerful cytotoxic agent.[2]
Enzymatic Activation
Two main classes of enzymes are known to activate CB1954:
-
NAD(P)H Quinone Oxidoreductase 2 (NQO2): This human enzyme can activate CB1954, particularly in the presence of a co-substrate like caricotamide (EP-0152R).[1][4] Tumors with high NQO2 expression may be naturally sensitive to a combination of CB1954 and an appropriate NQO2 co-substrate.
-
Bacterial Nitroreductases (NTR): Enzymes like E. coli nitroreductase (NTR) are highly efficient at reducing the nitro groups of CB1954.[3][5] This forms the basis of GDEPT, where the gene encoding the bacterial nitroreductase is delivered specifically to tumor cells, sensitizing them to subsequent CB1954 treatment.
The activation process involves a four-electron reduction of the 4-nitro group, proceeding through a nitroso intermediate to form the 4-hydroxylamine derivative.[2]
DNA Alkylation and Apoptosis
The activated 4-hydroxylamine metabolite of CB1954 is a bifunctional alkylating agent. It can form covalent bonds with DNA bases, leading to the formation of DNA interstrand cross-links.[2][6] These cross-links prevent DNA replication and transcription, ultimately triggering the apoptotic cascade and leading to cell death.[6] This process has been shown to be effective in both proliferating and non-proliferating cells and can be independent of a functional p53 pathway.[4]
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic effect of CB1954 is dramatically enhanced in cancer cells expressing a nitroreductase enzyme. The following table summarizes the IC50 values (the concentration of a drug that inhibits a biological process by 50%) of CB1954 in various cancer cell lines.
| Cell Line | Cancer Type | Condition | IC50 (µM) |
| SKOV3 | Ovarian Carcinoma | Parental | >100 |
| SKOV3-NTR | Ovarian Carcinoma | Nitroreductase expressing | ~0.5 |
| WiDr | Colon Carcinoma | Parental | ~1000 |
| WiDr-NTR | Colon Carcinoma | Nitroreductase expressing | ~19 |
| A2780 | Ovarian Cancer | Parental | 29 |
| A2780-CP70 | Ovarian Cancer | Cisplatin-resistant | 60 |
| HCT-116 | Colon Carcinoma | Co-cultured with E. coli expressing NfsA | ~25 |
| HCT-116 | Colon Carcinoma | Co-cultured with E. coli expressing NfsB | ~50 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Enzyme Kinetics
The efficiency of CB1954 activation by different enzymes can be compared using their kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number).
| Enzyme | Source | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| NQO2 (human) | Homo sapiens | 263 | 6 | 0.023 |
| NTR | E. coli | 862 | - | - |
| NfsA | E. coli | ~100 | - | ~0.1 |
| NfsB | E. coli | ~1000 | - | ~0.01 |
| YfkO | Bacillus licheniformis | 834.33 | 39.34 | 0.0471 |
Note: Kinetic parameters can vary based on the assay conditions and the specific variant of the enzyme used.
Pharmacokinetics
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | Bioavailability (%) |
| Mouse | IV | 50 | 100 | 1.4 - 2.0 | - |
| Mouse | IP | 50 | ~20-33 | 1.4 - 2.0 | 85 |
| Dog | IV | 25 | 27 | 2.5 - 4.0 | - |
| Dog | Oral | 25 | ~5-9 | 2.5 - 4.0 | 40 |
A Phase I clinical trial of CB1954 in patients with gastrointestinal malignancies provided the following pharmacokinetic data.[4]
| Route | Dose (mg/m²) | AUC (µM/h) | Key Observations |
| Intravenous (IV) | 24 | 5.8 | Recommended dose. Dose-limiting toxicities (diarrhea, hepatic toxicity) were observed at 37.5 mg/m². |
| Intraperitoneal (IP) | 24 | 387 | Demonstrates a significant regional advantage for IP administration. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol outlines a common method for determining the IC50 of CB1954 in cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., parental and nitroreductase-expressing) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CB1954 in culture medium. Remove the old medium from the cells and add the CB1954 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
HPLC Analysis of CB1954 and its Metabolites
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify CB1954 and its reduced metabolites.
-
Sample Preparation:
-
In vitro: Collect cell lysates or culture medium from cells treated with CB1954. Precipitate proteins with a solvent like methanol and centrifuge to clear the supernatant.
-
In vivo: Collect plasma or tissue homogenates. Perform protein precipitation and/or solid-phase extraction to isolate the drug and its metabolites.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed. The specific gradient will depend on the metabolites being separated.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where CB1954 and its metabolites absorb (e.g., 262 nm or 420 nm).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to CB1954 and its metabolites by comparing their retention times and peak areas to those of known standards.
-
Western Blot for Apoptosis Markers
This protocol is for the detection of key apoptotic proteins like cleaved caspases and cleaved PARP.
-
Protein Extraction: Lyse cells treated with CB1954 and control cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
DNA Cross-Linking Assay
Various methods can be used to detect DNA interstrand cross-links, including the comet assay and methods based on DNA denaturation. The principle is to differentiate between cross-linked DNA, which resists denaturation, and non-cross-linked DNA.
-
Cell Treatment: Expose cells to activated CB1954.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., high pH).
-
DNA Denaturation and Separation:
-
Comet Assay: Embed the lysed cells in agarose on a slide and subject them to electrophoresis. Cross-linked DNA will migrate slower than damaged, non-cross-linked DNA, resulting in a smaller "comet tail."
-
Alkaline Elution: Pass the lysed cells through a filter. Denatured, non-cross-linked DNA will elute more quickly than cross-linked DNA.
-
-
Quantification: Quantify the amount of DNA in the "comet tail" or the amount of eluted DNA using fluorescent dyes (e.g., SYBR Green) to determine the extent of cross-linking.
Experimental and Therapeutic Workflows
The development and application of this compound, particularly within a GDEPT framework, follows a structured workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The nitroreductase/CB1954 enzyme-prodrug system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. E. coli nitroreductase/CB1954 gene-directed enzyme prodrug therapy: role of arylamine N-acetlytransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tretazicar (CB1954) for Gene-Directed Enzyme Prodrug Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gene-directed enzyme prodrug therapy (GDEPT) represents a targeted approach to cancer treatment, aiming to enhance the therapeutic index of cytotoxic agents. This strategy involves the delivery of a gene encoding a non-human enzyme to tumor cells, which then selectively activates a systemically administered, non-toxic prodrug into a potent cytotoxin at the tumor site. This technical guide provides an in-depth overview of the GDEPT system utilizing the prodrug Tretazicar, also known as CB1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], and the bacterial enzyme nitroreductase (NTR). We will delve into the core mechanism of action, present key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for core assays, and visualize critical pathways and workflows.
Introduction to this compound (CB1954) GDEPT
This compound (CB1954) is a dinitrobenzamide derivative that functions as a weak monofunctional alkylating agent in its prodrug form.[1] The GDEPT strategy employing CB1954 is contingent on the expression of a bacterial nitroreductase (NTR) enzyme, typically from Escherichia coli, within cancer cells.[2] As mammalian cells do not express this enzyme, the activation of CB1954 is highly specific to the NTR-expressing tumor cells.[3] This targeted activation minimizes systemic toxicity while concentrating the cytotoxic effect within the tumor microenvironment.[3]
Mechanism of Action
The cytotoxic effect of the this compound/NTR system is a multi-step process initiated by the enzymatic reduction of the prodrug.
-
Enzymatic Reduction: The E. coli nitroreductase, an oxygen-insensitive flavoenzyme, utilizes NADH or NADPH as a cofactor to catalyze the reduction of the nitro groups of CB1954.[4] This reduction occurs in a two-step process, first to a nitroso intermediate and then to a hydroxylamine derivative.[5]
-
Formation of Cytotoxic Metabolites: The reduction of the 4-nitro group of CB1954 results in the formation of 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide.[1] This hydroxylamine metabolite is a highly reactive species.
-
DNA Cross-linking: The 4-hydroxylamine derivative is a potent bifunctional alkylating agent. It can form interstrand DNA cross-links, a highly lethal form of DNA damage that blocks DNA replication and transcription, ultimately leading to apoptosis.[2][6]
-
Bystander Effect: A crucial aspect of GDEPT is the "bystander effect," where the cytotoxic metabolites produced by NTR-expressing cells can diffuse to and kill neighboring, non-transduced cancer cells.[7][8] This is particularly important given the often-incomplete efficiency of gene delivery in a solid tumor. The cell-permeable nature of the hydroxylamine metabolites of CB1954 contributes to a significant bystander effect.[7]
Quantitative Data
In Vitro Cytotoxicity
The efficacy of the this compound/NTR system is demonstrated by the significant reduction in the half-maximal inhibitory concentration (IC50) in NTR-expressing cells compared to their wild-type counterparts.
| Cell Line | Parental IC50 (µM) | NTR-Expressing IC50 (µM) | Sensitization Fold | Reference |
| WiDr (Colon Carcinoma) | - | - | 52 | [9] |
| SK-OV-3 (Ovarian Carcinoma) | - | - | 225 | [9] |
| V79 (Chinese Hamster) | - | - | 177 | [9] |
| A2780 (Ovarian Carcinoma) | 29 | - | - | [10] |
| A2780-CP70 (Cisplatin-Resistant) | 60 | - | ~10 | [10] |
| A2780-ADR (Doxorubicin-Resistant) | 238 | - | ~14 | [10] |
| SKOV3 (Ovarian Carcinoma) | - | 0.61 | - | [11] |
| SKOV3 (NTR + NAT2) | - | 0.04 | 16 (vs NTR alone) | [11] |
Preclinical In Vivo Efficacy
Studies in xenograft models have demonstrated the anti-tumor activity of the this compound/NTR system.
| Tumor Model | Treatment Group | Outcome | Reference |
| HCT116 Xenograft | NTR-expressing C. sporogenes + CB1954 (15 mg/kg) | Significant tumor growth delay, with 4/16 tumors showing complete regression. | [12] |
| HNX 14C and HepG2 Xenografts | Control (vehicle or no treatment) | Continued tumor growth. | [13] |
Phase I Clinical Trial Pharmacokinetics
A Phase I clinical trial of CB1954 has provided valuable pharmacokinetic data in human patients.
| Parameter | Value | Notes | Reference |
| Recommended Intravenous Dose | 24 mg/m² | Dose-limiting toxicities (diarrhea and hepatic toxicity) were observed at 37.5 mg/m². | [5] |
| AUC at Recommended IV Dose | 5.8 µM/h | - | [5] |
| AUC with Intraperitoneal Administration (24 mg/m²) | 387 µM/h | Demonstrates a significant regional advantage. | [5] |
| Renal Excretion | <5% | Suggests hepatic metabolism. | [5] |
| In Vitro AUC for IC50 in NTR-expressing cells | 10-50 µM/h | The clinically achievable AUC is within the therapeutic window. | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in NTR-transfected versus non-transfected cancer cells.
Materials:
-
NTR-expressing and parental control cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (CB1954) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both NTR-expressing and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Nitroreductase Activity Assay in Cell Lysates
This protocol measures the functional activity of the NTR enzyme in transfected cells.
Materials:
-
NTR-expressing and parental control cell lysates
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Menadione
-
Cytochrome c
-
NADH
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare cell lysates using a suitable lysis buffer. Determine the total protein concentration of each lysate (e.g., using a BCA assay).
-
Reaction Mixture: Prepare a reaction mixture containing menadione (e.g., 500 µM), cytochrome c (e.g., 70 µM), and NADH (e.g., 500 µM) in the reaction buffer.
-
Enzyme Reaction: Add a specific amount of cell lysate (e.g., 10 µL) to the reaction mixture.
-
Kinetic Measurement: Immediately measure the rate of change in absorbance at 550 nm over time. This reflects the reduction of cytochrome c, which is coupled to the oxidation of NADH by NTR with menadione as an intermediate electron acceptor.
-
Data Analysis: Calculate the NTR activity, often expressed as units per milligram of total protein. One unit is typically defined as the amount of enzyme that reduces 1 µmol of cytochrome c per minute.[14] A standard curve using purified E. coli nitroreductase can be used for quantification.[14]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound GDEPT in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NTR-expressing cancer cells
-
Matrigel (optional)
-
This compound (CB1954) for injection (formulated in a suitable vehicle, e.g., 20% DMSO in saline)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NTR-expressing cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 15-20 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 5 days).[12][13]
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor volume and the general health of the mice. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment and control groups. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
Conclusion and Future Directions
The this compound (CB1954)/nitroreductase GDEPT system offers a promising strategy for targeted cancer therapy. Its mechanism of action, involving tumor-specific activation and a potent bystander effect, has been well-characterized. Preclinical and early clinical data support its potential as a viable therapeutic approach.
Future research in this area will likely focus on:
-
Improving Gene Delivery: Enhancing the efficiency and tumor-specificity of gene delivery vectors to increase the proportion of NTR-expressing cells within the tumor.
-
Enzyme Engineering: Developing next-generation nitroreductase enzymes with improved kinetic properties for more efficient this compound activation.
-
Combination Therapies: Investigating the synergistic effects of this compound GDEPT with other cancer treatments, such as immunotherapy or conventional chemotherapy.[2]
-
Advanced Prodrug Design: Synthesizing novel prodrugs with improved pharmacological properties, such as enhanced solubility and reduced systemic toxicity.
This technical guide provides a solid foundation for researchers and drug development professionals working on or interested in the this compound GDEPT system. The provided data, protocols, and visualizations serve as a valuable resource for designing and interpreting experiments in this exciting field of targeted cancer therapy.
References
- 1. Bystander or no bystander for gene directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus-directed, enzyme prodrug therapy with nitroimidazole reductase: a phase I and pharmacokinetic study of its prodrug, CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of Escherichia coli B nitroreductase in established human tumor xenografts in mice results in potent antitumoral and bystander effects upon systemic administration of the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bystander effect of the nitroreductase/CB1954 enzyme/prodrug system is due to a cell-permeable metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene-directed enzyme prodrug therapy: quantitative bystander cytotoxicity and DNA damage induced by CB1954 in cells expressing bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. E. coli nitroreductase/CB1954 gene-directed enzyme prodrug therapy: role of arylamine N-acetlytransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Hypoxia-Activated Prodrug Tirapazamine: A Technical Guide to its Specificity for Hypoxic Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid tumors are characterized by regions of inadequate oxygen supply, a phenomenon known as hypoxia. This hypoxic microenvironment poses a significant challenge to conventional cancer therapies, as it renders tumor cells resistant to both radiotherapy and many chemotherapeutic agents. To exploit this unique feature of the tumor microenvironment, a class of drugs known as hypoxia-activated prodrugs (HAPs) has been developed. These agents are designed to be selectively activated under low-oxygen conditions, leading to targeted cytotoxicity in the otherwise resistant hypoxic cell population.
This technical guide provides an in-depth exploration of Tirapazamine (TPZ), also known by its developmental codes SR 4233 and WIN 59075, a leading HAP that has undergone extensive preclinical and clinical investigation. While the initial query referenced "Tretazicar," it is crucial to clarify that this compound (CB1954) is a different agent activated by the enzyme NQO2, a mechanism not inherently specific to hypoxia. This guide will focus on Tirapazamine, the drug renowned for its hypoxia-selective cytotoxicity.
We will delve into the core mechanism of Tirapazamine's activation, present quantitative data on its specificity, detail the experimental protocols used to ascertain its efficacy, and provide visualizations of the key pathways and experimental workflows.
Mechanism of Action: The Hypoxic Switch
Tirapazamine is a bioreductive prodrug that undergoes a one-electron reduction to form a radical species. The fate of this radical is critically dependent on the intracellular oxygen concentration.
Under Normoxic Conditions (Normal Oxygen Levels): In well-oxygenated tissues, the Tirapazamine radical is rapidly re-oxidized back to its non-toxic parent compound. This futile cycle of reduction and re-oxidation prevents the accumulation of toxic radicals, thereby sparing healthy tissues.
Under Hypoxic Conditions (Low Oxygen Levels): In the low-oxygen environment of a solid tumor, the Tirapazamine radical is not readily re-oxidized. Instead, it undergoes further chemical transformations to produce highly reactive and cytotoxic oxidizing radicals, including the hydroxyl radical (•OH). These radicals induce extensive DNA damage, including single- and double-strand breaks, leading to cell death.
The enzymatic activation of Tirapazamine is a key aspect of its mechanism. One of the primary enzymes implicated in the one-electron reduction of Tirapazamine is NADPH:cytochrome P450 reductase (P450R) . The level of P450R expression in tumor cells can significantly influence their sensitivity to Tirapazamine.
Below is a diagram illustrating the activation pathway of Tirapazamine.
Quantitative Analysis of Hypoxic Specificity
The selective cytotoxicity of Tirapazamine towards hypoxic cells is a quantifiable parameter. This is often expressed as the Hypoxic Cytotoxicity Ratio (HCR) , which is the ratio of the drug concentration required to produce a certain level of cell kill under aerobic conditions to that required under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
The following tables summarize the in vitro cytotoxicity of Tirapazamine and its analogues in various cancer cell lines under normoxic and hypoxic conditions.
| Cell Line | Drug | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| CT26 (Murine Colon Carcinoma) | Tirapazamine | 51.42 | 16.35 | 3.14 | |
| HT1080 (Human Fibrosarcoma) | Tirapazamine | 559 | 11 | 50.8 | |
| MKN45 (Human Gastric Cancer) | Tirapazamine | >10 µg/mL | ~1 µg/mL | >10 |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
The specificity of Tirapazamine for hypoxic tumor cells has been established through a variety of in vitro and in vivo experiments. Below are detailed methodologies for two key assays.
Clonogenic Survival Assay
The clonogenic assay is a gold-standard method to determine the cytotoxicity of a drug by measuring the ability of single cells to proliferate and form colonies.
Objective: To determine the surviving fraction of tumor cells after treatment with Tirapazamine under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Tumor cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are trypsinized, counted, and seeded into 60-mm culture dishes at a density that will yield approximately 50-100 colonies per dish after treatment.
-
Drug Treatment and Hypoxia Induction:
-
For hypoxic conditions, the plated cells are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 1% O2, 5% CO2, balance N2) for a specified period before and during drug treatment.
-
Tirapazamine is added to the culture medium at various concentrations. A parallel set of plates is maintained under normoxic conditions (21% O2).
-
The duration of drug exposure is typically 1 to 6 hours.
-
-
Colony Formation: After drug treatment, the medium is replaced with fresh, drug-free medium, and the plates are returned to a normoxic incubator for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with a solution of crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated control cells.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells. It is particularly useful for assessing the DNA strand breaks induced by Tirapazamine.
Objective: To quantify the extent of DNA damage in tumor cells following treatment with Tirapazamine.
Methodology:
-
Cell Treatment: Tumor cells are treated with Tirapazamine under normoxic and hypoxic conditions as described for the clonogenic assay.
-
Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates further, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage. This is often expressed as the "tail moment."
Clinical Development and Future Directions
Tirapazamine has been evaluated in numerous clinical trials, often in combination with radiotherapy or conventional chemotherapy agents like cisplatin. While it has shown promise in some studies, particularly in head and neck cancers, the overall clinical success has been mixed.
One of the key challenges in the clinical development of Tirapazamine and other HAPs is the identification of patients who are most likely to benefit from these therapies. The development and validation of reliable biomarkers of tumor hypoxia are crucial for patient selection. Some studies have explored the correlation between treatment outcomes and the expression of hypoxia markers such as carbonic anhydrase IX (CA IX) and hypoxia-inducible factor 1-alpha (HIF-1α). For instance, it has been noted that Tirapazamine has higher activity against tumor cells expressing CAIX. However, a definitive predictive biomarker has yet to be established.
Future research in this area will likely focus on:
-
Improving patient selection through the use of advanced imaging techniques and molecular biomarkers to accurately assess tumor hypoxia.
-
Developing next-generation HAPs with improved potency, solubility, and pharmacokinetic properties.
-
Exploring novel combination therapies to enhance the efficacy of Tirapazamine and other HAPs.
Conclusion
Tirapazamine represents a pioneering effort in the development of drugs that specifically target the hypoxic microenvironment of solid tumors. Its mechanism of action, centered on bioreductive activation under low-oxygen conditions, provides a clear rationale for its selective cytotoxicity. The quantitative data from preclinical studies unequivocally demonstrate its specificity for hypoxic cells. While clinical success has been variable, the lessons learned from the development of Tirapazamine continue to inform the design of new and improved hypoxia-activated therapies. A deeper understanding of the interplay between tumor hypoxia, drug activation, and individual patient biology will be critical to unlocking the full therapeutic potential of this class of agents.
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Tretazicar
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tretazicar, also known as CB1954, is a prodrug that exhibits minimal cytotoxicity in its native state. Its anticancer activity is unlocked upon activation by specific nitroreductase enzymes, such as the bacterial enzyme nitroreductase (NTR) or the human enzyme NAD(P)H quinone oxidoreductase 2 (NQO2).[1] This enzymatic reduction converts this compound into a potent bifunctional alkylating agent that cross-links DNA, ultimately triggering programmed cell death (apoptosis).[2] This targeted activation mechanism makes this compound a promising candidate for gene-directed enzyme prodrug therapy (GDEPT), where cancer cells are engineered to express the activating enzyme, rendering them selectively sensitive to the drug.[2]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Data Presentation
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary significantly depending on the expression of the activating nitroreductase enzyme in the cancer cell lines.
| Cell Line | Cancer Type | Nitroreductase (NTR) Status | This compound IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | Mock-infected | 29 | [3] |
| A2780 | Ovarian Carcinoma | Ad-hTERT-NTR infected | 0.4 | [3] |
| A2780-CP70 | Ovarian Carcinoma (Cisplatin-resistant) | Mock-infected | 60 | [3] |
| A2780-CP70 | Ovarian Carcinoma (Cisplatin-resistant) | Ad-hTERT-NTR infected | 0.5 | [3] |
| A2780-ADR | Ovarian Carcinoma (Doxorubicin-resistant) | Mock-infected | 238 | [3] |
| A2780-ADR | Ovarian Carcinoma (Doxorubicin-resistant) | Ad-hTERT-NTR infected | 0.6 | [3] |
| SKOV3 | Ovarian Carcinoma | Mock-infected | >500 | [3] |
| SKOV3 | Ovarian Carcinoma | Ad-hTERT-NTR infected | 1.8 | [3] |
| T47D | Breast Carcinoma | Mock-infected | >500 | [3] |
| T47D | Breast Carcinoma | Ad-hTERT-NTR infected | 1.5 | [3] |
| HT29 | Colon Carcinoma | Mock-infected | >500 | [3] |
| HT29 | Colon Carcinoma | Ad-hTERT-NTR infected | 2.5 | [3] |
| U87MG | Glioblastoma | Mock-infected | >500 | [3] |
| U87MG | Glioblastoma | Ad-hTERT-NTR infected | 1.2 | [3] |
| HepG2 | Hepatocellular Carcinoma | NOR1 overexpression | Not specified, enhanced cytotoxicity | [4] |
| CNE1 | Nasopharyngeal Carcinoma | NOR1 overexpression | Not specified, enhanced cytotoxicity | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures for adherent cells.[1][5]
Materials:
-
This compound (CB1954)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[1]
-
96-well flat-bottom sterile cell culture plates
-
Cancer cell lines (with and without nitroreductase expression)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[4]
-
On the day of treatment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 500 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: cells with medium only (negative control) and cells with the highest concentration of DMSO used for dilution (vehicle control).
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The gene suicide system Ntr/CB1954 causes ablation of differentiated 3T3L1 adipocytes by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchhub.com [researchhub.com]
Lentiviral vector design for NTR expression with Tretazicar
An overview of the design and application of lentiviral vectors for the expression of nitroreductase (NTR) in cancer gene therapy, coupled with the prodrug Tretazicar.
Application Notes
Introduction to NTR/Tretazicar Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a promising strategy in cancer treatment that involves two key steps. First, a gene encoding a non-human enzyme is selectively delivered to tumor cells. Second, a non-toxic prodrug is administered systemically. This prodrug is then converted into a potent cytotoxic agent exclusively within the enzyme-expressing tumor cells, leading to localized cell death while minimizing systemic toxicity.[1][2][3]
The Escherichia coli nitroreductase (NTR) enzyme in combination with the prodrug this compound (also known as CB1954) is a well-studied GDEPT system.[1][3] this compound, a dinitrobenzamide, is relatively non-toxic in its original form. However, upon reduction of its nitro groups by the NTR enzyme, it transforms into a powerful DNA cross-linking agent, inducing rapid apoptosis in the target cells.[1][4][5] Lentiviral vectors are an effective tool for delivering the NTR gene to cancer cells due to their ability to transduce both dividing and non-dividing cells and integrate into the host genome, leading to stable, long-term expression of the therapeutic enzyme.[6][7][8]
Lentiviral Vector Design for Optimal NTR Expression
The efficacy of the NTR/Tretazicar system is highly dependent on the design of the lentiviral vector used to deliver the NTR gene.[7][8][9] Key components must be carefully selected to ensure high-level, and ideally tumor-specific, expression of the enzyme. A third-generation lentiviral system is recommended for enhanced safety.[7][10]
Key Genetic Elements:
-
Promoter: The choice of promoter is critical for driving NTR expression.
-
Constitutive Promoters: Strong viral promoters like CMV (Cytomegalovirus) or cellular promoters like EF-1α (Elongation Factor-1 alpha) and PGK (Phosphoglycerate Kinase) can provide high levels of NTR expression.[11][12] However, their activity is not restricted to cancer cells, which can be a limitation for in vivo applications.
-
Cancer-Specific Promoters: To enhance tumor selectivity, promoters of genes that are overexpressed in cancer cells, such as hTERT (human Telomerase Reverse Transcriptase) or COX-2 (Cyclooxygenase-2), can be used.[13][14][15] While offering greater specificity, these promoters are often weaker than constitutive promoters.[16]
-
-
NTR Gene: The coding sequence for a chosen E. coli nitroreductase variant. Site-directed mutagenesis has been used to develop NTR mutants with improved kinetic activation of this compound, which can enhance the therapeutic effect.[1][3][17]
-
Post-transcriptional Regulatory Elements: The Woodchuck Hepatitis Virus Post-transcriptional Regulatory Element (WPRE) is often included downstream of the NTR gene to enhance mRNA stability and processing, thereby boosting transgene expression.[7][11][18]
-
Safety Features (SIN LTR): Self-inactivating (SIN) Long Terminal Repeats (LTRs) are a critical safety feature. A deletion in the U3 region of the 3' LTR is copied to the 5' LTR during reverse transcription, which inactivates the LTR's promoter/enhancer activity in the host cell. This reduces the risk of insertional mutagenesis and allows the internal promoter to control gene expression independently.[7][11][19]
-
Other Elements: The vector backbone should also include a Rev Response Element (RRE) and a central Polypurine Tract (cPPT) to improve viral RNA export from the nucleus and transduction efficiency, respectively.[11][18]
Caption: Key components of a self-inactivating (SIN) lentiviral transfer plasmid for NTR expression.
Mechanism of Action: this compound Activation and Cytotoxicity
The therapeutic effect is initiated when the systemically administered, non-toxic this compound prodrug diffuses into cells.[4][20]
-
Enzymatic Reduction: In cells expressing NTR, the enzyme catalyzes a two-step, two-electron reduction of one of the nitro groups on the this compound molecule, using NADH or NADPH as a cofactor. This converts the nitro group into a highly reactive hydroxylamine group.[4]
-
DNA Cross-linking: The resulting hydroxylamine is a potent bifunctional alkylating agent. It forms covalent cross-links within and between DNA strands.
-
Apoptosis Induction: This extensive DNA damage triggers the cell's DNA damage response pathways, ultimately leading to the activation of the apoptotic cascade and cell death.[20] This process is effective in both proliferating and non-proliferating cells and can occur independently of p53 status.[20]
Caption: Pathway of this compound activation by NTR leading to cancer cell apoptosis.
Experimental Protocols
The following protocols provide a framework for producing NTR-expressing lentivirus, transducing target cells, and evaluating the efficacy of this compound treatment.
Protocol 1: Lentiviral Vector Production
This protocol describes the transient transfection of HEK293T cells to produce lentiviral particles. A third-generation packaging system is used for enhanced safety.[6][21][22]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid (containing NTR gene)
-
Packaging plasmids (e.g., pMDLg/pRRE and pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G for VSV-G pseudotyping)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
10 cm tissue culture plates
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 4 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of DMEM + 10% FBS. Ensure cells are ~70-80% confluent on the day of transfection.[21]
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid mix. For a 10 cm plate, combine:
-
10 µg of NTR transfer plasmid
-
5 µg of pMDLg/pRRE
-
2.5 µg of pRSV-Rev
-
3 µg of pMD2.G
-
Add Opti-MEM to a final volume of 500 µL.
-
-
Transfection Reagent Preparation: In a separate tube, dilute PEI in Opti-MEM to a final volume of 500 µL. A common DNA:PEI ratio is 1:3 (w/w).[21]
-
Complex Formation: Add the PEI solution to the DNA solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes.
-
Transfection: Carefully add the DNA-PEI complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubation: Incubate the cells at 37°C with 5% CO₂.
-
Medium Change: After 16-18 hours, aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest: At 48 hours and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles. Pool the harvests.[6]
-
Filtration: Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter to remove any remaining cells.
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Cancer Cells
This protocol describes how to use the harvested lentivirus to introduce the NTR gene into a target cancer cell line.
Materials:
-
Target cancer cells (e.g., SKOV3, HepG2)
-
Complete growth medium for the target cell line
-
Harvested NTR-lentiviral supernatant
-
Polybrene (hexadimethrine bromide)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cancer cells in a culture plate (e.g., 1 x 10⁵ cells/well in a 12-well plate) so they are 50-70% confluent at the time of transduction.
-
Prepare Transduction Medium: Thaw the NTR-lentiviral supernatant. Prepare a transduction cocktail by diluting the viral supernatant in the cells' complete growth medium. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Transduction: Aspirate the medium from the cells and add the transduction cocktail. The amount of virus to add (Multiplicity of Infection, MOI) should be optimized for each cell line.
-
Incubation: Incubate the cells at 37°C with 5% CO₂ for 18-24 hours.[23]
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
Expansion and Selection: Allow the cells to grow for another 48-72 hours to ensure transgene expression. If the lentiviral vector contains a selection marker (e.g., puromycin resistance), the appropriate antibiotic can be added to select for successfully transduced cells.
-
Verification: Confirm NTR expression via Western Blot, qPCR, or by proceeding directly to an NTR activity assay.
Protocol 3: Nitroreductase (NTR) Activity Assay
This protocol uses a luminometric assay to quantify the functional activity of the expressed NTR enzyme in transduced cells.
Materials:
-
NTR-expressing cells and control (non-transduced) cells
-
Lysis buffer (e.g., RIPA buffer)
-
Bradford or BCA Protein Assay Kit
-
Nitroreductase Assay Kit (Luminometric, e.g., Abcam ab324120)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Cell Lysates: Culture NTR-expressing and control cells to ~80% confluency. Wash with cold PBS, then lyse the cells on ice using lysis buffer.
-
Clear Lysate: Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
Quantify Protein: Determine the total protein concentration of each lysate using a Bradford or BCA assay.
-
Assay Setup: Following the manufacturer's instructions for the assay kit, add equal amounts of total protein (e.g., 20-50 µg) from each cell lysate to the wells of a white 96-well plate.
-
Initiate Reaction: Add the NTR substrate and NADH cofactor solution provided in the kit to each well. The substrate is a luciferin derivative that is reduced by NTR to produce luciferin.
-
Detection: Add the luciferase detection reagent. This reagent contains luciferase and ATP, which will react with the NTR-generated luciferin to produce light.
-
Measure Luminescence: Immediately measure the luminescence using a plate-reading luminometer.
-
Analysis: NTR activity is proportional to the luminescence signal. Compare the signal from NTR-expressing cells to the control cells to determine the specific activity.
Protocol 4: this compound Cytotoxicity Assay (MTT Assay)
This protocol assesses the cell-killing efficacy of this compound on NTR-expressing cells versus control cells.[24][25][26]
Materials:
-
NTR-expressing and control cells
-
This compound (CB1954)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed both NTR-expressing and control cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Concentrations could range from 0.1 µM to 100 µM.[20]
-
Dosing: Remove the medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include "no drug" control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[20]
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the this compound concentration to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth) for both NTR-expressing and control cell lines.
Caption: A high-level workflow from lentivirus production to final data analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing the NTR/Tretazicar system. The values demonstrate the potent and specific cytotoxicity induced by this compound in NTR-expressing cells.
Table 1: In Vitro Cytotoxicity of this compound (CB1954)
| Cell Line | NTR Expression | This compound IC₅₀ (µM) | Fold Sensitization | Reference |
| SKOV3 (Ovarian) | Negative | ~150 µM | 1x | [27] |
| SKOV3-NTR | Positive | ~0.6 µM | ~250x | [27] |
| SKOV3-NTR+NAT2 | Positive | ~0.04 µM | ~3750x | [27] |
| LS174T (Colon) | Negative | ~78 µM | 1x | [25] |
| HepG2 (Liver) | Negative | > 100 µM | 1x | [20] |
| HepG2-NTR | Positive | ~5 µM | > 20x | [20] |
Note: The co-expression of N-acetyltransferase 2 (NAT2) can further metabolize the hydroxylamine intermediate, significantly increasing this compound's toxicity.[27]
Table 2: Kinetic Parameters of E. coli Nitroreductase (NfsB) with CB1954
| Parameter | Value | Description | Reference |
| Km | ~250 µM | Michaelis constant; substrate concentration at half-maximal velocity. | [4] |
| kcat | ~10 s⁻¹ | Turnover number; number of substrate molecules converted per enzyme site per second. | [4] |
| kcat/Km | ~4 x 10⁴ M⁻¹s⁻¹ | Catalytic efficiency of the enzyme for the substrate. | [4] |
Note: These values are for the wild-type enzyme. Engineered NTR variants have been developed with significantly improved kinetic parameters.[17]
References
- 1. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nitroreductaseincancertreatment.wordpress.com [nitroreductaseincancertreatment.wordpress.com]
- 5. Virus-directed enzyme prodrug therapy: intratumoral administration of a replication-deficient adenovirus encoding nitroreductase to patients with resectable liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral vectors: optimization of packaging, transduction and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 10. addgene.org [addgene.org]
- 11. Elements of lentiviral vector design toward gene therapy for treating mucopolysaccharidosis I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lentiviral Vector Design for Optimal T Cell Receptor Gene Expression in the Transduction of Peripheral Blood Lymphocytes and Tumor-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Strategies for Targeting Gene Therapy in Cancer Cells With Tumor-Specific Promoters [frontiersin.org]
- 14. Promoters with Cancer Cell-Specific Activity for Melanoma Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promoters of Cancer Genes for Recombinant Protein Expression in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. Lentivirus vector selection guide [takarabio.com]
- 19. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 20. selleckchem.com [selleckchem.com]
- 21. addgene.org [addgene.org]
- 22. New Protocol for Lentiviral Vector Mass Production | Springer Nature Experiments [experiments.springernature.com]
- 23. manuals.cellecta.com [manuals.cellecta.com]
- 24. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 25. Cytotoxicity and activation of CB1954 in a human tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. E. coli nitroreductase/CB1954 gene-directed enzyme prodrug therapy: role of arylamine N-acetlytransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Tretazicar-Induced Apoptosis via TUNEL Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tretazicar (formerly known as CB1954) is a prodrug that, upon activation, acts as a potent DNA alkylating agent, inducing cytotoxic effects in cancer cells primarily through the induction of apoptosis. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[1][2] This document provides detailed application notes and protocols for the use of the TUNEL assay to measure apoptosis induced by this compound.
Principle of the Application
This compound is bioactivated by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2) into a highly reactive bifunctional alkylating agent.[3] This activated form cross-links DNA, leading to the formation of DNA adducts and double-strand breaks.[4] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, which, if the damage is irreparable, culminates in the activation of the apoptotic cascade.[4][5] A key feature of apoptosis is the activation of endonucleases that cleave DNA into smaller fragments. The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments, allowing for the identification and quantification of apoptotic cells.[6][7]
Data Presentation
| This compound Concentration (µM) | Percentage of TUNEL-Positive Cells (Mean ± SD) | Fold Increase vs. Control |
| 0 (Vehicle Control) | 2.5 ± 0.8% | 1.0 |
| 1 | 15.2 ± 2.1% | 6.1 |
| 5 | 45.8 ± 4.5% | 18.3 |
| 10 | 78.3 ± 6.2% | 31.3 |
| 20 (Positive Control - e.g., DNase I) | 95.1 ± 3.5% | 38.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for its measurement using the TUNEL assay.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for TUNEL assay.
Experimental Protocols
Materials and Reagents
-
This compound (CB1954)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (freshly prepared)
-
Permeabilization solution: 0.1% Triton™ X-100 in 0.1% sodium citrate (freshly prepared)
-
TUNEL assay kit (commercial kits are recommended for consistency)
-
Equilibration Buffer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Labeled dUTPs (e.g., BrdUTP, FITC-dUTP)
-
Antibody for indirect detection (if applicable)
-
Stop/Wash Buffer
-
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI, Propidium Iodide)
-
Mounting medium
-
Microscope slides and coverslips (for microscopy) or flow cytometry tubes
Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24-48 hours). Include a vehicle-only control.
-
For a positive control, treat a separate set of cells with DNase I (e.g., 1 µg/mL for 10 minutes at room temperature) after the fixation step to induce DNA breaks. A negative control should be a sample processed without the TdT enzyme.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-30 minutes at room temperature.[8]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton™ X-100 in 0.1% sodium citrate for 2-10 minutes on ice.[9]
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. A general procedure is as follows:
-
Equilibrate the cells by adding the provided Equilibration Buffer and incubating for 5-10 minutes at room temperature.
-
Prepare the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Remove the Equilibration Buffer and add the TUNEL reaction mixture to the cells.
-
Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[8]
-
Stop the reaction by adding the provided Stop/Wash Buffer or by washing twice with PBS.
-
-
Detection and Counterstaining (Indirect Method Example):
-
If using a BrdUTP-based kit, incubate with an anti-BrdU antibody conjugated to a fluorescent dye for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain, such as DAPI, for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence (e.g., green for FITC), while all nuclei will be stained by the counterstain (e.g., blue for DAPI).
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields for each condition. The apoptotic index is calculated as (Number of TUNEL-positive cells / Total number of cells) x 100.
-
Protocol for Suspension Cells (Flow Cytometry)
-
Cell Treatment and Harvesting:
-
Treat suspension cells in culture flasks with varying concentrations of this compound.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1-4% paraformaldehyde in PBS and incubate for 15-30 minutes at room temperature.
-
Centrifuge and wash with PBS.
-
For permeabilization, resuspend the cells in ice-cold 70% ethanol and incubate for at least 30 minutes on ice (or store at -20°C).
-
-
TUNEL Staining:
-
Centrifuge the cells to remove the ethanol and wash twice with PBS.
-
Resuspend the cell pellet in the TUNEL reaction mixture as per the kit's instructions.
-
Incubate in a humidified environment at 37°C for 60 minutes, protected from light.
-
-
Analysis:
-
After incubation, wash the cells with a rinse buffer provided in the kit or PBS containing a small amount of BSA.
-
Resuspend the cells in a buffer containing a nuclear stain for total DNA content, such as Propidium Iodide (PI), if cell cycle analysis is also desired.
-
Analyze the cells on a flow cytometer. The fluorescence intensity of the labeled dUTP will indicate the level of DNA fragmentation and thus, apoptosis.
-
Troubleshooting and Considerations
-
High Background: This may be due to over-fixation, excessive permeabilization, or endogenous peroxidase activity (for chromogenic detection). Optimize fixation and permeabilization times and include appropriate blocking steps.
-
No or Weak Signal: This could result from insufficient permeabilization, loss of cells, or inactive TdT enzyme. Ensure fresh reagents and optimal permeabilization.
-
TUNEL is not specific for apoptosis: Necrotic cells and cells with extensive DNA damage from other sources can also be TUNEL-positive.[1] It is crucial to use appropriate controls and to correlate TUNEL results with other apoptosis markers, such as caspase-3 activation, or morphological changes.[10]
-
Reversibility of Apoptosis: Early stages of apoptosis, which may be detected by TUNEL, can sometimes be reversed.[1][11] This should be considered when interpreting results.
References
- 1. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. TUNEL staining [abcam.com]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early caspase-3 activation independent of apoptosis is required for cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tretazicar (CB1954) Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tretazicar, also known as CB1954, is a prodrug that, upon enzymatic activation, becomes a potent bifunctional alkylating agent, inducing DNA interstrand cross-links and subsequent cytotoxicity.[1][2][3] It is a valuable tool in cancer research and drug development, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT).[4][5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with important considerations for storage and handling.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound (CB1954) are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 252.18 g/mol | [8] |
| Solubility in DMSO | Up to 125 mg/mL (495.68 mM) | [1] |
| 50 mg/mL (198.27 mM) | [8] | |
| 20 mg/mL | [2] | |
| Storage of Powder | -20°C for up to 3 years | [8] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 month | [1][8] |
| -80°C for up to 6 months (some sources suggest up to 1 year) | [1][3][8] |
Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous (hygroscopic) DMSO for the best results.[1][8] Ultrasonic treatment may be necessary to achieve higher concentrations.[1]
Experimental Protocol: Preparation of this compound (CB1954) Stock Solution
This protocol outlines the step-by-step procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (CB1954) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the powder.
-
Calculation of DMSO Volume: Determine the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM). Use the following formula to calculate the required volume of DMSO:
Volume of DMSO (mL) = [Mass of this compound (mg) / 252.18 ( g/mol )] / [Desired Concentration (mol/L)] * 1000
Example for preparing a 10 mM stock solution from 1 mg of this compound: Volume of DMSO (mL) = [1 mg / 252.18 g/mol ] / [0.010 mol/L] * 1000 = 0.3965 mL or 396.5 µL
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If complete dissolution is not achieved, sonication in a water bath for short intervals may be necessary to facilitate dissolution, especially for higher concentrations.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[3][8]
-
Storage: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[1][3][8]
Safety Precautions:
-
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All procedures involving the handling of the powder or concentrated stock solution should be performed in a chemical fume hood.
Visual Representations
Signaling Pathway and Mechanism of Action
This compound (CB1954) is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The primary activating enzyme is NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces the 4-nitro group of this compound to a hydroxylamine derivative.[1] This activated form is a bifunctional alkylating agent that can form DNA-DNA interstrand cross-links, ultimately leading to cell death.[1][2][3]
Caption: this compound (CB1954) activation and mechanism of action.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing a this compound stock solution.
Caption: Workflow for this compound (CB1954) stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. The gene suicide system Ntr/CB1954 causes ablation of differentiated 3T3L1 adipocytes by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of CB1954 reduction by Escherichia coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Combining Tretazicar with Radiotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tretazicar, also known as CB1954, is a prodrug that, upon activation by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2) or the bacterial enzyme nitroreductase (NTR), is converted into a potent bifunctional alkylating agent. This activated form of this compound creates DNA interstrand crosslinks, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to apoptosis. The combination of this compound with radiotherapy presents a promising strategy in cancer therapy. Radiotherapy induces DNA damage, primarily through the generation of reactive oxygen species, leading to single and double-strand breaks. The rationale behind this combination is that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation on tumor cells. This document provides detailed application notes and protocols for studying the in vitro effects of combining this compound with radiotherapy.
Mechanism of Action and Signaling Pathways
The synergistic effect of this compound and radiotherapy stems from their complementary mechanisms of inducing DNA damage and promoting cell death. This compound, once activated, forms DNA crosslinks, which are a severe form of DNA damage. Radiotherapy, on the other hand, causes a broader range of DNA lesions, including double-strand breaks (DSBs). The presence of this compound-induced crosslinks can impair the cancer cells' ability to repair the radiation-induced DSBs, leading to an accumulation of lethal DNA damage. This enhanced DNA damage can trigger cell cycle arrest and ultimately lead to apoptosis.
Several signaling pathways are implicated in the cellular response to this combination therapy. The DNA Damage Response (DDR) pathway is centrally involved, with key proteins such as ATM and ATR being activated in response to DNA lesions. These kinases initiate a signaling cascade that can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis. The pro-apoptotic signaling is often mediated through the p53 tumor suppressor pathway and the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Below are diagrams illustrating the key signaling pathways and the experimental workflow for investigating the combination of this compound and radiotherapy.
Troubleshooting & Optimization
Technical Support Center: Tretazicar and NQO2 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low Tretazicar efficacy, potentially due to poor expression or activity of its activating enzyme, NQO2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (CB1954)?
A1: this compound, also known as CB1954, is a prodrug, meaning it is administered in an inactive form.[1][2] It requires bioactivation by the enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2).[1][2] In the presence of an appropriate electron donor co-substrate, NQO2 reduces this compound, converting it into a potent DNA alkylating agent.[1][3][4] This active form creates interstrand cross-links in DNA, which triggers apoptosis and leads to cancer cell death.[1][3]
Q2: Why is the enzyme NQO2 critical for this compound's efficacy?
A2: NQO2 is the primary enzyme responsible for converting the this compound prodrug into its cytotoxic form.[1][5] The sensitivity of cancer cells to this compound is strongly correlated with their cellular NQO2 activity.[6] Without sufficient NQO2 activity, the conversion does not occur, and this compound remains a weak monofunctional alkylating agent with significantly lower anti-cancer effects.
Q3: My experiments show NQO2 protein is expressed, but this compound is still inactive. Why?
A3: This is a common and critical issue. NQO2 is an unusual oxidoreductase because it cannot efficiently use the common cellular cofactors NADH or NADPH as electron donors.[7][8][9] Instead, it requires a specific dihydronicotinamide riboside (NRH) co-substrate.[9][10] Cellular levels of endogenous NRH are often too low to support significant NQO2 catalytic activity.[7][11] Therefore, even if NQO2 protein is present, it will remain largely inactive without the addition of an exogenous co-substrate like NRH or a synthetic analog such as EP0152R.[8][11]
Q4: Does NQO2 expression and activity vary between different cancer cell lines?
A4: Yes, NQO2 expression and activity can vary significantly across different cancer types and even between cell lines from the same cancer type. For example, NQO2 activity in hepatocellular tumor tissue is reportedly much higher than in other cancer types.[3][4] Studies on ovarian cancer cell lines have shown up to a 36-fold variation in enzymatic activity.[6] Similarly, the MDA-MB-231 breast cancer cell line has high NQO2 expression and activity, while it is undetectable in the MCF-7 breast cancer cell line.[12] This inherent variability is a key factor in determining a cell line's baseline sensitivity to this compound.
This compound Activation and Troubleshooting Workflow
The diagrams below illustrate the bioactivation pathway of this compound and a logical workflow for troubleshooting poor experimental results.
Caption: The bioactivation pathway of the prodrug this compound by the NQO2 enzyme.
Caption: A step-by-step workflow for troubleshooting low this compound efficacy.
Data Summaries
Table 1: NQO2 Expression and Activity in Select Human Cancer Cell Lines
| Cell Line | Cancer Type | NQO2 Protein Expression | NQO2 Enzymatic Activity | Reference |
| MDA-MB-231 | Breast (ER-) | High | High / Active | [12] |
| MCF-7 | Breast (ER+) | Not Detected | Not Detected | [12] |
| SKOV-3 | Ovarian | Relatively High | Relatively High | [6] |
| TOV-112D | Ovarian | Relatively Low | Relatively Low | [6] |
| PC-3 | Prostate | Measurable | Highest among 4 lines tested | [11] |
| U87-MG | Glioblastoma | Measurable | Lowest among 4 lines tested | [11] |
Note: This table provides a qualitative summary. Absolute expression and activity levels can vary based on culture conditions and measurement techniques.
Table 2: Example IC₅₀ Values for this compound (CB1954) in NQO2-Expressing Cells
| Cell Line Model | Condition | Approximate IC₅₀ (µM) | Fold Change in Sensitivity | Reference |
| V79 (NQO2-transfected) | CB1954 alone | >1000 | - | [8] |
| V79 (NQO2-transfected) | CB1954 + NRH Co-substrate | ~10 | ~100x increase | [8] |
| HCT116 (Wild-Type) | CB1954 alone | ~250 | - | [8] |
| HCT116 (Wild-Type) | CB1954 + 10 µM NRH | ~10 | ~25x increase | [8] |
| HCT116 (NQO2 Knockout) | CB1954 + 100 µM NRH | >500 | Resistant | [8] |
Experimental Protocols
Protocol 1: Assessment of NQO2 Protein Expression by Western Blot
This protocol outlines the standard procedure for detecting NQO2 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel (e.g., 12% Tris-Glycine).
-
Run electrophoresis until adequate separation of protein bands is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for NQO2 overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Protocol 2: NQO2 Enzymatic Activity Assay
This assay measures the functional activity of NQO2 by monitoring the reduction of a substrate.
Caption: Workflow for measuring NQO2 enzymatic activity using a colorimetric assay.
Methodology:
-
Reagents: Assay buffer (e.g., 25 mM Tris-HCl), BSA, FAD, NRH or EP0152R co-substrate, and the indicator dye 2,6-dichlorophenolindophenol (DCPIP).
-
Procedure:
-
Prepare a reaction mixture containing buffer, BSA, FAD, and DCPIP in a 96-well plate.
-
Add the cell lysate to the wells.
-
Initiate the reaction by adding the NQO2 co-substrate (NRH or EP0152R).
-
Immediately place the plate in a spectrophotometer.
-
-
Measurement:
-
Measure the rate of decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The NQO2 activity is proportional to the rate of this absorbance change and is typically normalized to the total protein concentration in the lysate.
-
-
Controls: Always include a negative control reaction without the co-substrate to ensure the measured activity is specific to NQO2. Resveratrol can be used as a positive control inhibitor to confirm assay validity.[13]
Protocol 3: Cell Viability Assay for this compound IC₅₀ Determination
This protocol determines the concentration of this compound required to inhibit 50% of cell growth.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.[14]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare two sets of drug dilutions: one with a fixed, optimal concentration of NQO2 co-substrate (e.g., 10-50 µM EP0152R) and one without.[8]
-
Remove the old media from the cells and add the media containing the different drug/co-substrate combinations. Include "no drug" and "co-substrate only" controls.
-
-
Incubation:
-
Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT, WST-1, or CellTiter-Glo to each well.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the readings to the "no drug" control wells to get the percent viability.
-
Plot percent viability versus the log of this compound concentration.
-
Use a non-linear regression (dose-response) curve fit to calculate the IC₅₀ value. Compare the IC₅₀ values from the conditions with and without the co-substrate.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Quinone oxidoreductase-2-mediated prodrug cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Binding of the anticancer prodrug CB1954 to the activating enzyme NQO2 revealed by the crystal structure of their complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function [frontiersin.org]
- 9. NRH:quinone oxidoreductase2 (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic properties of NAD(P)H:quinone oxidoreductase-2 (NQO2), a dihydronicotinamide riboside dependent oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
Tretazicar (CB1954) solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tretazicar (CB1954), focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CB1954) and how does it work?
This compound (CB1954) is an anticancer prodrug. It is relatively non-toxic in its initial state but is converted into a potent cytotoxic agent within target cells expressing specific enzymes. This activation is primarily carried out by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2) or bacterial nitroreductases.[1][2] Once activated, this compound becomes a bifunctional alkylating agent that cross-links DNA, which is thought to trigger apoptosis and lead to rapid cell death.[1]
Q2: What are the main solubility characteristics of this compound (CB1954)?
This compound is poorly soluble in aqueous solutions like water and ethanol.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] This low aqueous solubility presents a significant challenge for its use in many experimental settings.
Q3: How can I dissolve this compound for my experiments?
Due to its poor water solubility, a multi-step process involving co-solvents is typically required. For in vivo studies, a common approach is to first dissolve this compound in DMSO to create a stock solution. This stock is then further diluted with other solvents like PEG300 and Tween 80 before the final addition of an aqueous solution.[1] For in vitro cell culture experiments, a high-concentration stock in DMSO is usually prepared and then diluted to the final working concentration in the culture medium. Care must be taken to avoid precipitation upon dilution.
Q4: My this compound solution is precipitating. What can I do?
Precipitation is a common issue when working with this compound in aqueous solutions. Please refer to the detailed Troubleshooting Guide: Precipitation Issues below for specific solutions.
Quantitative Data Summary
Table 1: Solubility of this compound (CB1954) in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMSO | Soluble | 50 mg/mL (198.27 mM) | Use fresh, moisture-free DMSO for best results.[1] |
| Aqueous Buffer with Co-solvent | Limited | >1 mM | Requires co-solvents like 5% DMSO to achieve concentrations above 1 mM.[3] |
Table 2: Example Formulation for In Vivo Administration
This formulation has been successfully used for intraperitoneal (i.p.) injection in animal models.[1]
| Component | Percentage of Final Volume | Role |
| DMSO | 5% | Primary solvent for this compound stock |
| PEG300 | 40% | Co-solvent/vehicle |
| Tween 80 | 5% | Surfactant/emulsifier |
| ddH₂O | 50% | Aqueous vehicle |
Experimental Protocols
Protocol 1: Preparation of a this compound (CB1954) Stock Solution
-
Materials : this compound (CB1954) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex or use an ultrasound bath to ensure the powder is completely dissolved.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays
-
Materials : this compound stock solution (from Protocol 1), pre-warmed cell culture medium.
-
Procedure :
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucially , add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation before adding it to the cells.
-
Use the final working solution immediately.
-
Protocol 3: Preparation of an Injectable Formulation for In Vivo Studies
This protocol is based on a published method and should be performed under sterile conditions.[1]
-
Materials : this compound stock solution in DMSO (e.g., 50 mg/mL), PEG300, Tween 80, sterile ddH₂O.
-
Procedure (for 1 mL final volume) :
-
Start with 50 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Slowly add 500 µL of sterile ddH₂O to the mixture while continuously mixing to bring the final volume to 1 mL.
-
The final solution should be clear. It is recommended to use this formulation immediately after preparation for optimal results.[1]
-
Visualized Guides
This compound (CB1954) Activation and Mechanism of Action
Caption: A diagram illustrating the bioactivation of this compound (CB1954).
Experimental Workflow for Solubilizing this compound
Caption: A step-by-step workflow for preparing this compound solutions.
Troubleshooting Guide: Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your working solution (note: high DMSO levels can be toxic to cells, so this must be optimized). A final concentration of 0.1-0.5% DMSO is generally tolerated by most cell lines.- Decrease the final concentration of this compound.- Add the this compound stock solution to the aqueous medium very slowly while vortexing to improve mixing. |
| Cloudiness or precipitate forms in the medium over time. | This compound may be unstable in the aqueous environment of the cell culture medium, leading to degradation or precipitation. Components in the medium (e.g., salts, proteins in serum) may interact with this compound, reducing its solubility.[4] | - Prepare fresh working solutions immediately before each experiment.- Consider using serum-free medium for the duration of the drug treatment if serum components are suspected to be the cause. |
| Crystals form in the stock solution during storage. | The DMSO used may have absorbed moisture, reducing its solvating power. The storage temperature may have fluctuated. | - Use anhydrous (dry) DMSO to prepare stock solutions.[1]- Store aliquots at a stable -80°C to prevent freeze-thaw cycles and temperature fluctuations.[1] |
| Inconsistent experimental results. | Inconsistent solubility or precipitation between experiments can lead to variations in the effective concentration of the drug. | - Standardize your protocol for preparing this compound solutions.- Always visually inspect for precipitation before use.- Consider sonicating the final diluted solution briefly to help dissolve any microscopic precipitates, but be cautious as this can also generate heat. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
Tretazicar Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Tretazicar (CB1954) treatment. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CB1954)?
This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects.[1][2][3] It is a monofunctional alkylating agent that is converted into a potent, bifunctional DNA cross-linking agent by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2) or other nitroreductases.[1][2] This activated form of this compound creates interstrand cross-links in DNA, leading to cell cycle arrest and apoptosis.[2] The expression levels of these activating enzymes in cancer cells can significantly influence the drug's efficacy.[1]
Q2: What is a typical starting point for this compound concentration and incubation time?
Based on published studies, a common starting point for in vitro experiments is a this compound concentration in the range of 4-10 µmol/L with an incubation time of 48 hours.[2] However, this is highly dependent on the cell line and the specific experimental endpoint. For some cell lines, IC50 values can be significantly higher, for example, an IC50 of 78 µM has been reported for the LS174T human colon adenocarcinoma cell line.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: Should I use a continuous or short-term ("bolus") incubation with this compound?
The choice between continuous and short-term exposure depends on the experimental goals and the characteristics of the cell line. For some alkylating agents, continuous exposure (up to 72 hours) yields similar killing kinetics to a short, high-concentration "bolus" exposure (1 hour). However, for other alkylating agents, a bolus exposure can be more cytotoxic. The stability of this compound in your cell culture media should also be considered for longer incubation times. For initial experiments, a continuous exposure of 24 to 72 hours is a reasonable starting point.
Q4: How does this compound-induced DNA damage affect cell signaling pathways?
As a DNA cross-linking agent, this compound activates the DNA Damage Response (DDR) pathway. This complex signaling network is initiated by sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) that recognize DNA lesions. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which leads to cell cycle arrest, allowing time for DNA repair. If the damage is too severe to be repaired, the DDR pathway can trigger apoptosis.
Q5: What are the key considerations when designing a this compound experiment?
-
Cell Line Selection: The expression level of NQO2 or other nitroreductases in your chosen cell line is a critical determinant of this compound sensitivity.[1]
-
Vehicle Control: this compound is often dissolved in DMSO. Ensure you include a vehicle control (cells treated with the same concentration of DMSO) in your experiments to account for any solvent-induced effects.
-
Positive Control: Include a positive control compound with a known mechanism of action (e.g., another DNA alkylating agent like cisplatin or a topoisomerase inhibitor) to validate your assay.
-
Cell Proliferation Rate: The rate at which your cells divide can influence their sensitivity to DNA damaging agents. Slower-growing cells may require longer incubation times.
-
Assay Endpoint: The choice of assay (e.g., MTT, colony formation, apoptosis assay) will influence the optimal incubation time. For example, detecting apoptosis might require shorter incubation times than measuring overall cell viability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | 1. Low expression of activating enzymes (e.g., NQO2) in the cell line.[1]2. Insufficient incubation time.3. This compound concentration is too low.4. This compound has degraded. | 1. Screen different cell lines for NQO2 expression or consider genetically engineering your cells to express a nitroreductase.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Perform a dose-response experiment with a wider range of concentrations.4. Prepare fresh this compound stock solutions and store them appropriately. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Inaccurate pipetting. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.3. Use calibrated pipettes and practice consistent pipetting techniques. |
| Unexpected toxicity in control (vehicle-treated) cells | 1. High concentration of the vehicle (e.g., DMSO).2. Contamination of cell culture. | 1. Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%).2. Regularly test your cell lines for mycoplasma contamination. |
| Inconsistent results across experiments | 1. Variation in cell passage number.2. Fluctuation in incubator conditions (temperature, CO2).3. Inconsistent timing of experimental steps. | 1. Use cells within a defined passage number range for all experiments.2. Regularly calibrate and monitor your incubator.3. Maintain a consistent and detailed experimental protocol. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 24-72 hours). Incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare a series of this compound dilutions in your complete cell culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Optimizing Incubation Time (Time-Course Experiment)
-
Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined in Protocol 1 or a concentration known to induce a response).
-
Incubation and Analysis: At different time points (e.g., 12, 24, 48, and 72 hours), assess cell viability in one of the plates.
-
Data Analysis: Plot cell viability against time to determine the optimal incubation period for the desired effect.
Visualizations
Caption: this compound activation and subsequent DNA damage response pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: Enhancing the Bystander Effect of Tretazicar (CB1954)
Welcome to the technical support center for Tretazicar (CB1954) research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the bystander effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound (CB1954) bystander effect?
A1: The bystander effect of this compound, a prodrug, is primarily mediated by its conversion into a potent, cell-permeable cytotoxic metabolite.[1] This conversion is catalyzed by the bacterial nitroreductase (NTR) enzyme, which is typically expressed in target cancer cells through gene-directed enzyme prodrug therapy (GDEPT).[1] The activated metabolite can then diffuse from the NTR-expressing cells to neighboring, unmodified "bystander" cells, inducing cytotoxicity and amplifying the therapeutic effect.[1] The major metabolite responsible for this effect is the 2-amine metabolite of CB1954, which exhibits favorable diffusion properties and stability.
Q2: What are the key strategies to enhance the bystander effect of this compound?
A2: Several strategies can be employed to enhance the bystander effect of this compound:
-
Enzyme Optimization: Utilizing engineered nitroreductase enzymes with improved catalytic efficiency for CB1954 can significantly increase the production of the cytotoxic metabolite.[2][3]
-
Prodrug Modification: The development of second and third-generation nitroaromatic prodrugs can lead to metabolites with enhanced diffusion capabilities and greater potency, thereby augmenting the bystander effect.
-
Increasing Gap Junctional Intercellular Communication (GJIC): While the primary mechanism for this compound's bystander effect is metabolite diffusion, enhancing GJIC between cells can potentially facilitate the transfer of cytotoxic signals, a strategy shown to be effective in other suicide gene therapies.[4][5]
-
Codon Optimization: Optimizing the codon usage of the NTR gene for mammalian expression can lead to higher intracellular enzyme levels and consequently, increased prodrug activation.
Q3: Does the bystander effect of this compound depend on direct cell-to-cell contact?
A3: No, the bystander effect of this compound does not strictly require direct cell-to-cell contact. The primary mechanism is the diffusion of a cell-permeable cytotoxic metabolite through the extracellular space.[1] This means that cells in close proximity, but not necessarily in direct contact, can be affected. However, the efficiency of the bystander effect is influenced by the distance between cells and the concentration gradient of the diffused metabolite.
Q4: What cell death pathway is activated by the this compound metabolite?
A4: The cytotoxic metabolite of this compound primarily induces cell death through caspase-dependent apoptosis.[6] This was demonstrated by the activation of caspases in cells treated with the activated prodrug. Understanding this mechanism is crucial for designing combination therapies and assessing treatment efficacy.
Troubleshooting Guides
Problem 1: Low or inconsistent bystander effect observed in in vitro co-culture experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal NTR enzyme expression in "producer" cells. | - Verify NTR expression levels via Western blot or qPCR. - Consider using a codon-optimized NTR gene for mammalian cells to improve expression. - Use a lentiviral or retroviral system for stable and high-level NTR expression. |
| Inefficient prodrug activation. | - Ensure the correct concentration of this compound is used. Titrate the concentration to find the optimal window for activation without causing excessive toxicity to NTR-negative cells. - Confirm the catalytic activity of the expressed NTR enzyme using a functional assay. |
| Limited diffusion of the cytotoxic metabolite. | - Optimize the co-culture cell density. A higher density can facilitate more efficient diffusion. - Consider using a 3D cell culture model (e.g., spheroids), which can better mimic the in vivo microenvironment and enhance the bystander effect.[7] |
| Low permeability of bystander cells to the metabolite. | - This is an inherent property of the cell line. If possible, test different bystander cell lines to assess variability in susceptibility. |
| Degradation of the cytotoxic metabolite. | - Minimize the duration of the experiment to reduce the potential for metabolite degradation. - Analyze the stability of the activated metabolite in your specific cell culture medium. |
Problem 2: High background toxicity in control (NTR-negative) cells.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | - Perform a dose-response curve with the NTR-negative cell line alone to determine the maximum non-toxic concentration of this compound. |
| Off-target activation of this compound. | - Some endogenous enzymes in certain cell lines might be capable of slowly activating this compound. Screen different cell lines to find one with minimal off-target activation. |
| Contamination of NTR-negative cell population with NTR-positive cells. | - Use a fluorescent marker co-expressed with NTR to sort and verify the purity of your NTR-negative cell population. |
Problem 3: Difficulty in quantifying the bystander effect accurately.
| Possible Cause | Troubleshooting Step |
| Inadequate method for distinguishing between producer and bystander cell viability. | - Use fluorescently labeled cell lines (e.g., GFP for producer cells, RFP for bystander cells) to differentiate the populations for analysis by flow cytometry or high-content imaging. - Employ a clonogenic survival assay where producer and bystander cells have different selectable markers. |
| Variability in plating density and ratio of producer to bystander cells. | - Carefully optimize and standardize the cell seeding density and the ratio of producer to bystander cells for each experiment. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experiments or ensure they are filled with media to maintain humidity and temperature consistency. |
Data Presentation
Table 1: Quantitative Enhancement of this compound (CB1954) Bystander Effect
| Enhancement Strategy | Fold Improvement in Cell Sensitization/Bystander Effect | Cell Line(s) | Reference |
| Engineered NTR Mutant (F124K) | ~5-fold more potent in sensitizing cells to CB1954 | Human SK-OV-3 ovarian carcinoma | [3] |
| Use of E. coli NfsA Nitroreductase | 3.5- to 8-fold greater sensitivity to CB1954 compared to NfsB | Bacterial and human cells | [8] |
| Upregulation of Connexin 43 (Cx43) with Retinoic Acid | Increased bystander effect (qualitative) | Ovarian cancer cells | [9] |
| 3D Multilayer Co-culture vs. Monolayer | More efficient bystander killing (qualitative) | V79, Skov3, WiDr | [7] |
Experimental Protocols
1. In Vitro Bystander Effect Co-Culture Assay
This protocol is a standard method to assess the bystander killing of this compound.
-
Cell Line Preparation:
-
"Producer" cells: Stably transfect a cancer cell line with a plasmid expressing the nitroreductase (NTR) gene and a fluorescent marker (e.g., GFP).
-
"Bystander" cells: Use the parental cancer cell line or a line stably transfected with a different fluorescent marker (e.g., RFP).
-
-
Co-culture Seeding:
-
Seed the producer and bystander cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:5, 1:10). The total cell density should be optimized for logarithmic growth during the experiment.
-
As controls, seed producer cells alone and bystander cells alone.
-
-
Treatment:
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a period that allows for prodrug activation and bystander killing (typically 48-72 hours).
-
-
Analysis:
-
After incubation, analyze cell viability. This can be done using:
-
Flow Cytometry: Trypsinize the cells and analyze the percentage of viable cells in each population based on their fluorescent markers and a viability dye (e.g., Propidium Iodide or DAPI).
-
High-Content Imaging: Stain the cells with viability dyes and use an automated imaging system to quantify the number of live and dead cells in each fluorescently labeled population.
-
Clonogenic Assay: If using selectable markers, after the treatment period, re-plate a known number of cells at a low density and allow colonies to form. The number of surviving colonies from the bystander population in the co-culture compared to the bystander-only control indicates the extent of the bystander effect.
-
-
2. Conditioned Medium Transfer Assay
This protocol helps to confirm that the bystander effect is mediated by a soluble, diffusible factor.
-
Conditioned Medium Preparation:
-
Seed NTR-expressing "producer" cells in a culture dish.
-
Once the cells are adhered, treat them with this compound for a defined period (e.g., 24 hours).
-
Collect the culture medium, centrifuge to remove any detached cells, and filter through a 0.22 µm filter. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed bystander cells in a separate 96-well plate.
-
After the cells have adhered, replace their medium with the prepared conditioned medium. Include controls with medium from untreated producer cells and fresh medium with this compound.
-
-
Analysis:
-
Incubate the bystander cells for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay. A significant decrease in viability in cells treated with conditioned medium from this compound-treated producer cells indicates a bystander effect mediated by a soluble factor.
-
Mandatory Visualizations
Caption: this compound activation and bystander effect mechanism.
Caption: In vitro bystander effect experimental workflow.
Caption: Key strategies to enhance the bystander effect.
References
- 1. The bystander effect of the nitroreductase/CB1954 enzyme/prodrug system is due to a cell-permeable metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006103452A3 - Improved nitroreductase enzymes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Stimulation of intercellular communication of poor-communicating cells by gap-junction-competent cells enhances the HSV-TK/GCV bystander effect in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of bystander effects in nitroreductase suicide gene therapy using three-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tretazicar Off-Target Effects in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tretazicar (also known as CB1954) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prodrug that is converted into a potent DNA alkylating agent.[1] This activation is catalyzed by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2).[1][2] Once activated, this compound forms cross-links in DNA, which triggers apoptosis, leading to cell death.[1] This process can be independent of p53 and does not require cell proliferation to induce cytotoxicity.[1]
Q2: What are potential off-target effects of this compound?
While the primary target of activated this compound is DNA, off-target effects can occur through several mechanisms:
-
NQO2-Mediated Off-Targets: NQO2 has a broad substrate specificity and can interact with various compounds, including some kinase inhibitors.[3][4][5] This promiscuity could lead to the activation of other endogenous or exogenous compounds, or the generation of reactive oxygen species (ROS), contributing to cellular stress and toxicity.[2]
-
Signaling Pathway Modulation: Studies have shown that this compound-mediated cytotoxicity can involve the upregulation of Grb2 and the activation of the MAPK signal transduction pathway.[1] This suggests that components of this pathway could be considered off-target interactors.
-
Unintended Protein Interactions: Like many small molecules, this compound or its metabolites could potentially bind to proteins other than NQO2, leading to unintended biological consequences.[6]
Q3: What are the common signs of off-target effects in my primary cell culture experiments?
Common indicators of off-target effects include:
-
Unexpected levels of cytotoxicity: Cell death occurring at concentrations lower than expected to be effective on the target, or in cell types that should be resistant.
-
Phenotypic changes unrelated to DNA damage: Alterations in cell morphology, adhesion, or signaling pathways that are not directly attributable to DNA alkylation.
-
Inconsistent results across different primary cell types: The expression and activity of NQO2 and other potential off-target proteins can vary significantly between cell types, leading to variable responses.
-
Activation of stress-response pathways: Upregulation of pathways like MAPK or unforeseen changes in apoptotic signaling.[1]
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in primary cell cultures.
| Possible Cause | Troubleshooting Steps |
| High NQO2 expression and activity in the specific primary cell type. | 1. Quantify NQO2 Expression: Perform Western blotting or qPCR to determine the relative expression level of NQO2 in your primary cells compared to control cell lines. 2. Measure NQO2 Activity: Use an NQO2 activity assay to assess the enzymatic activity in your cell lysates. |
| Off-target activation of other cellular pathways leading to cell death. | 1. Pathway Analysis: Use phosphoprotein arrays or Western blotting to screen for the activation of common cell stress and death pathways (e.g., MAPK, apoptosis pathways). 2. Inhibitor Co-treatment: Treat cells with inhibitors of suspected off-target pathways alongside this compound to see if cytotoxicity is reduced. |
| Generation of Reactive Oxygen Species (ROS). | 1. ROS Measurement: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels after this compound treatment. 2. Antioxidant Co-treatment: Co-treat cells with an antioxidant (e.g., N-acetylcysteine) to determine if it rescues the cytotoxic phenotype. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Variability in primary cell lots. | 1. Standardize Cell Source: Use primary cells from the same donor and passage number for a set of experiments. 2. Characterize Each Lot: Perform basic characterization (e.g., morphology, growth rate, key marker expression) for each new lot of primary cells. |
| Contamination of cell culture. | 1. Regular Mycoplasma Testing: Routinely test cultures for mycoplasma contamination. 2. Aseptic Technique Review: Ensure strict aseptic techniques are followed. Discard any suspected contaminated cultures and reagents.[7] |
| Media and supplement variability. | 1. Use Consistent Reagents: Use the same lot of media, serum, and supplements for the duration of an experiment. 2. Test New Lots: Before introducing a new lot of reagents into critical experiments, test it on a small scale to ensure consistency.[8] |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Kinase Inhibition Profile of Activated this compound
| Kinase Target | IC50 (µM) | Percent Inhibition at 1 µM |
| Primary Target (DNA Alkylation) | N/A (Covalent) | N/A |
| Hypothetical Off-Targets | ||
| MAPK1 (ERK2) | 5.2 | 35% |
| CDK2 | 12.8 | 15% |
| GSK3B | > 50 | < 5% |
| SRC | 25.6 | 8% |
Key Experimental Protocols
Protocol 1: Kinase Profiling for Off-Target Identification
This protocol provides a general workflow for identifying off-target kinase interactions using a commercial kinase profiling service.
-
Compound Preparation: Prepare a stock solution of activated this compound at a high concentration (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
-
Assay Concentration Selection: Select screening concentrations. A common starting point is 1 µM and 10 µM to identify potential hits.
-
Kinase Panel Selection: Choose a diverse panel of kinases for screening. Panels can range from a few dozen to several hundred kinases.
-
Assay Format: The service provider will typically use a radiometric (e.g., 33P-ATP) or fluorescence-based assay to measure kinase activity in the presence of your compound.[9]
-
Data Analysis: The provider will report the percent inhibition of each kinase at the tested concentrations. Follow-up dose-response experiments are then performed for any significant "hits" to determine the IC50 value.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol is a label-free method to identify direct binding partners of a small molecule.
-
Cell Lysate Preparation: Prepare a native protein lysate from the primary cells of interest.
-
Compound Incubation: Incubate the cell lysate with this compound (or activated this compound) and a vehicle control for a set period (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the this compound-treated and control lysates and incubate for a time determined to achieve near-complete digestion in the control sample.[10][11]
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Gel Analysis: Run the digested lysates on an SDS-PAGE gel. Proteins that were protected from digestion by binding to this compound will appear as distinct bands in the treated lane compared to the control lane.
-
Mass Spectrometry: Excise the protected protein bands from the gel and identify the proteins using mass spectrometry.[10]
Visualizations
Caption: this compound's primary on-target mechanism of action.
Caption: Potential off-target signaling cascade of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NQO2 Is a Reactive Oxygen Species Generating Off-Target for Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
- 8. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nitroreductase-Mediated CB1954 Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving nitroreductase efficiency for the activation of the prodrug CB1954.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CB1954 activation by nitroreductase?
A1: CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a prodrug that becomes a potent DNA cross-linking agent upon activation.[1] This activation is achieved through the reduction of one of its two nitro groups by a nitroreductase enzyme, a process that requires a nicotinamide cofactor like NADPH or NADH.[2][3] The reduction converts the nitro group into a hydroxylamine, which is a highly reactive species capable of alkylating DNA, leading to cytotoxicity in target cells.[4]
Q2: Why is improving nitroreductase efficiency a key goal in GDEPT?
A2: Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a cancer treatment strategy where a non-human enzyme is expressed in tumor cells, which then activates a systemically administered non-toxic prodrug into a potent cytotoxin.[5][6] The success of the nitroreductase/CB1954 GDEPT system is limited by the relatively low efficiency of wild-type bacterial nitroreductases, such as NfsB from E. coli, in activating CB1954.[7] Enhancing the catalytic efficiency of the nitroreductase allows for greater prodrug activation at clinically achievable concentrations, potentially leading to improved therapeutic outcomes.[1]
Q3: Which nitroreductase should I use for my experiments?
A3: While the E. coli NfsB is the most studied, it exhibits modest activity with CB1954.[8] E. coli NfsA is another well-characterized nitroreductase with different substrate specificity.[9] Numerous engineered variants of both NfsA and NfsB, as well as nitroreductases from other bacterial species, have been developed with significantly improved kinetic parameters for CB1954.[7][8] The choice of enzyme may depend on the specific experimental goals, such as maximizing the bystander effect or achieving the highest possible catalytic turnover.
Q4: What is the "bystander effect" and how is it relevant to CB1954 activation?
A4: The bystander effect in GDEPT refers to the ability of the activated cytotoxic drug to diffuse from the enzyme-expressing tumor cell and kill neighboring, non-expressing cancer cells.[10] This is crucial for therapeutic success as gene delivery vectors may not reach every tumor cell.[9] The reduction of CB1954 at the 2-nitro position is believed to produce a more diffusible and potent bystander metabolite compared to the reduction at the 4-nitro position.[9] Therefore, nitroreductases that preferentially reduce the 2-nitro group are often sought after.
Q5: How can I improve the expression of my nitroreductase in mammalian cells?
A5: Low expression of a bacterial nitroreductase in mammalian cells can be a significant hurdle. Codon optimization of the nitroreductase gene for mammalian expression can dramatically increase protein levels and subsequent cytotoxicity with CB1954. Additionally, the choice of viral vector and promoter can significantly impact expression levels.
Troubleshooting Guides
Problem 1: Low or No Nitroreductase Activity Detected in Enzyme Assay
| Possible Cause | Suggested Solution |
| Incorrect Buffer Conditions | Ensure the buffer pH is optimal for your specific nitroreductase (typically around pH 7.0). Verify the concentration of all buffer components. |
| Degraded NADPH/NADH Cofactor | NADPH and NADH are unstable. Use freshly prepared solutions for each experiment. Store stock solutions appropriately. |
| Inactive Enzyme | Verify the integrity of your purified nitroreductase on an SDS-PAGE gel. If using cell lysates, ensure they were prepared correctly and stored at -80°C. Perform a protein quantification assay to ensure equal amounts of protein are used. |
| Sub-optimal Substrate Concentration | Determine the Km of your enzyme for CB1954 and NADPH/NADH. Ensure you are using substrate concentrations that are appropriate for the kinetic parameters of your enzyme. |
| Inhibitors in Cell Lysate | If using cell lysates, endogenous inhibitors may be present. Consider purifying the nitroreductase for initial characterization. |
Problem 2: High Background Cytotoxicity in Control Cells (No Nitroreductase)
| Possible Cause | Suggested Solution |
| CB1954 Degradation | Prepare fresh CB1954 solutions for each experiment. Protect from light. |
| High CB1954 Concentration | Titrate the concentration of CB1954 to find a range that is non-toxic to your control cells but effective in your nitroreductase-expressing cells. The maximum tolerated dose in humans is less than 10 μM.[11] |
| Solvent Toxicity | If dissolving CB1954 in a solvent like DMSO, ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line. Include a solvent-only control. |
| Endogenous Nitroreductase Activity | Some human cell lines may express low levels of enzymes with nitroreductase-like activity.[12] Characterize the baseline sensitivity of your parental cell line to CB1954. |
Problem 3: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability. |
| Inconsistent Drug Exposure Time | Adhere to a strict timeline for adding the prodrug and for the duration of the assay. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and compounds. |
Data Presentation
Table 1: Kinetic Parameters of Selected Nitroreductase Variants with CB1954
| Enzyme | Mutation(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Fold Improvement over WT | Reference |
| E. coli NfsB (WT) | - | 130 ± 10 | 0.61 ± 0.02 | 0.0047 | 1 | [8] |
| E. coli NfsB | T41L | 130 ± 20 | 1.1 ± 0.1 | 0.0085 | 1.8 | [8] |
| E. coli NfsB | N71S | 120 ± 10 | 2.5 ± 0.1 | 0.021 | 4.5 | [8] |
| E. coli NfsB | F124K | 120 ± 20 | 2.9 ± 0.2 | 0.024 | 5.1 | [8] |
| E. coli NfsB | N71S/F124K | 110 ± 10 | 4.1 ± 0.1 | 0.037 | 7.9 | [8] |
| E. coli NfsA (WT) | - | 1.3 ± 0.1 | 11.6 ± 0.2 | 8.7 ± 0.6 | - |
Note: Kinetic parameters can vary based on experimental conditions. Data presented here is for comparative purposes.
Experimental Protocols
Detailed Protocol: Nitroreductase Activity Assay (Spectrophotometric)
This protocol measures the rate of NADPH consumption during the reduction of CB1954.
Materials:
-
Purified nitroreductase or cell lysate containing the enzyme
-
CB1954 stock solution (in DMSO)
-
NADPH stock solution (in assay buffer)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
UV/Vis Spectrophotometer with temperature control
-
96-well UV-transparent microplate
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing assay buffer and the desired final concentration of CB1954.
-
Add the purified enzyme or cell lysate to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding NADPH to the desired final concentration.
-
Immediately transfer the reaction mixture to a 96-well plate.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time (e.g., every 15 seconds for 5-10 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M-1cm-1).
-
Perform control reactions lacking the enzyme, CB1954, or NADPH to account for any background activity or substrate instability.
Detailed Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability based on the metabolic activity of the cells.
Materials:
-
Nitroreductase-expressing and parental (control) cell lines
-
Complete cell culture medium
-
CB1954 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CB1954 in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CB1954. Include a vehicle-only control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of CB1954 that causes 50% inhibition of cell growth).
Visualizations
Caption: CB1954 activation by nitroreductase leading to cell death.
Caption: A typical workflow for the directed evolution of nitroreductase.
Caption: A decision tree for troubleshooting low CB1954 cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. mdpi.com [mdpi.com]
- 5. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 6. Identification of novel nitroreductases from Bacillus cereus and their interaction with the CB1954 prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bleeding.org [bleeding.org]
- 10. researchgate.net [researchgate.net]
- 11. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tretazicar vs. Cisplatin: A Comparative Guide to Mechanisms of DNA Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the DNA damage mechanisms of two potent anticancer agents: Tretazicar (CB1954) and Cisplatin. The information presented is supported by experimental data to aid in research and drug development.
At a Glance: this compound vs. Cisplatin
| Feature | This compound (CB1954) | Cisplatin |
| Drug Class | Prodrug; Bifunctional alkylating agent (after activation) | Platinum-based chemotherapy |
| Activation | Enzymatic reduction of the nitro group by NAD(P)H quinone oxidoreductase 2 (NQO2) or bacterial nitroreductases. | Aquation (hydrolysis) in the low-chloride environment of the cell cytoplasm. |
| Primary DNA Damage | DNA interstrand crosslinks (ICLs). | 1,2-intrastrand crosslinks between adjacent purine bases. |
| Cell Cycle Dependency | Does not require cell proliferation for cytotoxicity. | More effective against rapidly dividing cells. |
| p53 Dependency | Can induce apoptosis in a p53-independent manner. | Often involves p53-mediated signaling pathways. |
Mechanism of Action and DNA Adduct Formation
This compound (CB1954)
This compound is a prodrug that remains relatively inert until it is activated within cancer cells. This activation is a critical step in its mechanism of action and is primarily carried out by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2), which is often overexpressed in various tumor types. In experimental systems, bacterial nitroreductases are also used to activate this compound.
The activation process involves the reduction of the 4-nitro group of this compound, converting it into a highly reactive bifunctional alkylating agent. This activated form can then react with the DNA of cancer cells, leading to the formation of covalent crosslinks. The predominant and most cytotoxic lesions formed by activated this compound are DNA interstrand crosslinks (ICLs), which can account for up to 70% of the total DNA adducts in sensitive cells. These ICLs are particularly detrimental as they prevent the separation of the DNA strands, a process essential for both DNA replication and transcription.
The formation of these highly toxic ICLs ultimately triggers a cellular cascade leading to programmed cell death, or apoptosis.
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that enters cells and undergoes aquation, a process where the chloride ligands are replaced by water molecules. This occurs more readily in the cytoplasm due to the lower chloride concentration compared to the bloodstream. The aquated form of cisplatin is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of purine bases.
Unlike this compound, the majority of DNA lesions induced by cisplatin are intrastrand crosslinks, where the platinum atom forms a covalent bond with two adjacent bases on the same DNA strand. The most common of these are 1,2-intrastrand crosslinks between two adjacent guanine bases (d(GpG)), which account for approximately 60-65% of all adducts. The second most frequent are 1,2-intrastrand crosslinks between an adenine and an adjacent guanine (d(ApG)), making up about 20-25% of adducts.
Other, less frequent, adducts include 1,3-intrastrand crosslinks, interstrand crosslinks (which are much less common than with this compound), and monofunctional adducts where cisplatin binds to only one DNA base. Cisplatin can also form DNA-protein crosslinks. These various DNA adducts cause significant distortion of the DNA double helix, which interferes with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Comparison of DNA Adducts
| DNA Adduct Type | This compound (Activated) | Cisplatin |
| 1,2-Intrastrand Crosslinks (d(GpG)) | Not reported as a major adduct | ~60-65% |
| 1,2-Intrastrand Crosslinks (d(ApG)) | Not reported as a major adduct | ~20-25% |
| 1,3-Intrastrand Crosslinks | Not reported as a major adduct | Minor |
| Interstrand Crosslinks (ICLs) | Up to 70% in sensitive cells | ~1-10% |
| Monofunctional Adducts | Present as intermediates | Minor |
| DNA-Protein Crosslinks | Possible | Yes |
Cellular Response and Signaling Pathways
This compound-Induced DNA Damage Response
The primary cellular response to the DNA interstrand crosslinks formed by activated this compound is the induction of apoptosis. Experimental evidence indicates that this is a caspase-dependent process. While the precise apoptotic pathway is not as extensively detailed as for cisplatin, the nature of the DNA damage suggests the involvement of DNA damage response (DDR) pathways that recognize and attempt to repair such lesions. For alkylating agents in general, these can include Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR). If the damage is too extensive for repair, the apoptotic cascade is initiated. One study has also suggested the involvement of the MAPK signaling pathway in this compound-mediated cytotoxicity.
A Head-to-Head Battle in Breast Cancer Cytotoxicity: Tretazicar vs. Doxorubicin
A detailed comparison of the cytotoxic effects of the DNA alkylating prodrug Tretazicar and the widely used anthracycline, doxorubicin, in breast cancer cells reveals distinct mechanisms of action and variable efficacy dependent on specific molecular characteristics of the cancer cells. While doxorubicin exhibits broad-spectrum cytotoxicity, this compound's effectiveness is critically dependent on the expression of the NQO2 enzyme, making it a targeted therapeutic approach.
This guide provides a comprehensive analysis of the available experimental data on the cytotoxicity of this compound and doxorubicin in breast cancer, with a focus on the MCF-7 and MDA-MB-231 cell lines, which represent different subtypes of the disease.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for doxorubicin in two common breast cancer cell lines. Due to the limited publicly available data directly comparing this compound and doxorubicin in breast cancer cell lines, a direct IC50 comparison for this compound is not available. However, based on its mechanism, this compound's cytotoxicity is expected to be significantly higher in NQO2-expressing cells like MDA-MB-231.
| Drug | Cell Line | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 | 8.306 | [1] |
| 9.908 | [2] | ||
| 1.1 (as µg/ml) | |||
| 0.225 | [3] | ||
| Doxorubicin | MDA-MB-231 | 6.602 | [1] |
| 0.69 | [2] | ||
| 1.38 (as µg/ml) | |||
| 0.0877 | [3] | ||
| This compound (CB1954) | LS174T (Colon Cancer) | 78 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.
Mechanisms of Cytotoxic Action
The fundamental difference in the cytotoxic mechanisms of this compound and doxorubicin underlies their distinct activity profiles.
This compound (CB1954): A Targeted DNA Alkylating Prodrug
This compound is a prodrug, meaning it is administered in an inactive form and requires activation within the body to become cytotoxic.[5] Its activation is dependent on the enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2).[5] Breast cancer cells with high levels of NQO2, such as the triple-negative breast cancer cell line MDA-MB-231, are therefore more susceptible to this compound's effects. In contrast, cell lines with low or no NQO2 expression, like the estrogen receptor-positive MCF-7 line, are expected to be more resistant.
Once activated, this compound becomes a potent DNA alkylating agent. It forms covalent bonds with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[5]
Doxorubicin: A Multifaceted Anthracycline
Doxorubicin, an anthracycline antibiotic, employs a multi-pronged attack to induce cancer cell death. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
This broad mechanism of action contributes to doxorubicin's effectiveness against a wide range of cancers, but also to its significant side effects, including cardiotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound activation and a general workflow for assessing cytotoxicity.
Caption: this compound activation and mechanism of action.
Caption: General experimental workflow for cytotoxicity comparison.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[6]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a further 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[6]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or doxorubicin as described in the cytotoxicity assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[7]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V detects the externalization of phosphatidylserine in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
-
Data Analysis: The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Conclusion
This compound and doxorubicin represent two distinct approaches to cancer chemotherapy. Doxorubicin's broad mechanism of action makes it a potent and widely used agent, but its lack of specificity can lead to significant side effects. This compound, on the other hand, offers a more targeted approach, with its efficacy being dependent on the presence of the NQO2 enzyme. This suggests that this compound could be a valuable therapeutic option for breast cancers that overexpress NQO2, potentially offering a more favorable therapeutic window with fewer off-target effects. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of these two agents in different subtypes of breast cancer. The development of companion diagnostics to identify patients with NQO2-positive tumors will be crucial for the successful clinical implementation of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and activation of CB1954 in a human tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 3.5. MTT Cytotoxicity Assay [bio-protocol.org]
- 7. 2.5. Annexin V/PI Assay and Analysis of Cell Apoptosis [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Tretazicar and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy remains a critical obstacle in cancer treatment. Alkylating agents, a cornerstone of many therapeutic regimens, are often plagued by this challenge. Tretazicar (also known as CB1954), a prodrug activated by the enzyme NQO2, offers a unique mechanism of action as a bifunctional alkylating agent. This guide provides a comparative analysis of this compound and other conventional alkylating agents, with a focus on cross-resistance patterns, supported by available experimental data and detailed methodologies.
Comparative Cytotoxicity of Alkylating Agents
Understanding the potency of different alkylating agents is crucial. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While direct comparative studies of this compound against a panel of alkylating agent-resistant cell lines are limited, we can infer potential cross-resistance by comparing their IC50 values from various studies.
| Alkylating Agent | Cancer Cell Line | Resistance Profile | IC50 (µM) | Reference |
| This compound (CB1954) | LS174T (Colon Carcinoma) | Sensitive | 78 | |
| HeLa (Cervical Cancer) - NTR expressing | Sensitive | ~10-25 | ||
| Cisplatin | A549 (Non-small cell lung) | Sensitive | 6.14 | |
| A549/CisR (Non-small cell lung) | Cisplatin-Resistant | 43.01 | ||
| A2780 (Ovarian) | Sensitive | 3.76 | ||
| A2780PR1 (Ovarian) | Paclitaxel-Resistant | 7.92 | ||
| Melphalan | RPMI 8226 (Multiple Myeloma) | Sensitive | 8.9 | |
| HL-60 (Promyelocytic Leukemia) | Sensitive | 3.78 | ||
| THP-1 (Monocytic Leukemia) | Sensitive | 6.26 | ||
| Cyclophosphamide | Not directly available in vitro (requires metabolic activation) | - | - |
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug development. Below are detailed protocols for common assays used to determine the cytotoxicity and cross-resistance of alkylating agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other alkylating agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and other alkylating agents for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with cytotoxic agents, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and other alkylating agents
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
-
Fixation solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with various concentrations of the alkylating agents for a specified period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Wash the colonies with PBS, fix them with a fixation solution for 15-30 minutes, and then stain with crystal violet solution for 30-60 minutes.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to generate a dose-response curve.
Signaling Pathways and Mechanisms of Resistance
This compound's Mechanism of Action and Associated Signaling
This compound is a prodrug that requires activation by NAD(P)H:quinone oxidoreductase 2 (NQO2) to exert its cytotoxic effects. Once activated, it becomes a potent bifunctional alkylating agent that forms interstrand cross-links in DNA, leading to apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathway has been implicated in the downstream effects of this compound-induced DNA damage.
Quantifying DNA Interstrand Crosslinks: A Comparative Analysis of Tretazicar and Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA interstrand crosslinking (ICL) agents Tretazicar (also known as CB 1954) and Mitomycin C. We will delve into their mechanisms of action, present available quantitative data on their performance, detail experimental protocols for ICL quantification, and visualize the cellular signaling pathways they trigger.
Introduction to DNA Interstrand Crosslinking Agents
DNA interstrand crosslinks are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing essential cellular processes like replication and transcription. This potent mechanism of action makes ICL-inducing agents valuable tools in cancer chemotherapy. Here, we compare this compound, a prodrug that requires enzymatic activation to become a bifunctional alkylating agent, with Mitomycin C, a well-established antitumor antibiotic that also functions through bioreductive activation to crosslink DNA.
Mechanism of Action
Both this compound and Mitomycin C require intracellular activation to exert their DNA crosslinking effects.
This compound (CB 1954): this compound is a monofunctional alkylating agent that undergoes bioreductive activation by NAD(P)H quinone oxidoreductase 2 (NQO2) to a potent bifunctional alkylating agent. This active metabolite can then form DNA interstrand crosslinks, leading to the inhibition of DNA synthesis and subsequent cell death.
Mitomycin C: Mitomycin C is also a prodrug that is activated by reductive enzymes, such as NADPH-cytochrome c reductase, within the cell. This activation generates a reactive mitosene intermediate that can alkylate DNA at two positions, preferentially at CpG sequences, resulting in the formation of ICLs. These ICLs cause minimal distortion to the DNA helix.[1]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Mitomycin C in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and IC50 values can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | This compound (CB 1954) IC50 (µM) | Mitomycin C IC50 (µM) |
| A2780 | Ovarian Carcinoma | 29[2] | - |
| A2780-CP70 | Ovarian Carcinoma (Cisplatin-resistant) | 60[2] | - |
| A2780-ADR | Ovarian Carcinoma (Adriamycin-resistant) | 238[2] | - |
| RT4 | Bladder Cancer | - | 5, 50, 200 (doses used in study)[3] |
| HCT116 | Colorectal Carcinoma | - | ~0.1 - 1 (in various studies) |
| HeLa | Cervical Cancer | - | - |
| MCF-7 | Breast Cancer | - | - |
| EMT6 | Mouse Mammary Tumor | - | - |
Experimental Protocols for Quantifying DNA Interstrand Crosslinks
The two primary methods for quantifying ICLs are the modified single-cell gel electrophoresis (comet) assay and the immunofluorescence-based γ-H2AX foci formation assay.
Modified Alkaline Comet Assay for ICLs
The comet assay is a sensitive method for detecting DNA strand breaks. A modified version is used to measure ICLs. The principle is that ICLs reduce the migration of DNA fragments in an electric field after the induction of a known number of single-strand breaks (typically by irradiation).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Mitomycin C for the specified duration.
-
Cell Embedding: Harvest and embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt lysis solution to remove membranes and proteins, leaving the DNA as nucleoids.
-
Irradiation: Expose the slides to a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) on ice to induce a controlled number of single-strand breaks.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The presence of ICLs will result in a smaller "tail" and a larger "head" as the crosslinks impede the migration of the broken DNA. Quantify the tail moment or tail intensity to determine the extent of crosslinking.[3][4][5]
γ-H2AX Immunofluorescence Assay for DNA Damage
The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to DNA double-strand breaks (DSBs), which can be a consequence of ICL repair. The formation of distinct nuclear foci of γ-H2AX can be visualized and quantified by immunofluorescence.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound or Mitomycin C.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be counted manually or using automated image analysis software.[6][7][8]
Signaling Pathways
Both this compound and Mitomycin C induce DNA damage that triggers complex cellular signaling cascades, leading to cell cycle arrest, DNA repair, or apoptosis.
This compound-Induced Signaling
This compound, after its activation, forms DNA ICLs which can lead to the activation of the MAPK signaling pathway and ultimately trigger caspase-dependent apoptosis.
Caption: this compound bioactivation and downstream signaling pathway leading to apoptosis.
Mitomycin C-Induced DNA Damage Response
Mitomycin C-induced ICLs are potent activators of the DNA Damage Response (DDR) pathway. The sensing of these lesions, particularly during DNA replication, leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia-Telangiectasia Mutated) kinases. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest to allow for DNA repair. A key event in this process is the phosphorylation of H2AX to form γ-H2AX at the site of damage.
Caption: Mitomycin C-induced DNA damage response pathway.
Conclusion
Both this compound and Mitomycin C are potent inducers of DNA interstrand crosslinks, a highly cytotoxic form of DNA damage that is effective in killing cancer cells. While Mitomycin C is a well-characterized agent with a known profile of DDR activation, this compound represents a promising prodrug that, upon activation, can lead to a high frequency of ICLs and subsequent apoptosis. The choice between these agents in a research or clinical setting would depend on the specific cancer type, the expression of activating enzymes like NQO2 for this compound, and the desired cellular outcome. The experimental protocols provided here offer robust methods for quantifying the DNA-damaging effects of these and other ICL-inducing agents. Further direct comparative studies are warranted to fully elucidate the relative potency and efficacy of this compound and Mitomycin C in various cancer models.
References
- 1. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of DNA interstrand cross-links as a marker of Mitomycin C bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Tretazicar: A Sharper Scalpel in the War on Cancer? Assessing the Therapeutic Window Against Traditional Chemotherapy
For Immediate Release to the Scientific Community
The quest for more precise and less toxic cancer therapies is a cornerstone of modern oncological research. In this context, Tretazicar (formerly known as CB1954), a DNA alkylating agent, presents a compelling case for a wider therapeutic window compared to its traditional chemotherapy counterparts. This guide offers a comparative analysis of this compound and conventional chemotherapeutic agents, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative therapeutic potential.
At a Glance: this compound vs. Traditional Chemotherapy
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the range between the dose that produces a therapeutic effect and the dose that elicits unacceptable toxicity. A wider therapeutic window suggests a greater margin of safety. While direct comparative studies are limited, preclinical data suggests this compound may offer a significant advantage.
| Feature | This compound (CB1954) | Traditional Chemotherapy (e.g., Doxorubicin, Cisplatin, Paclitaxel) |
| Mechanism of Action | Prodrug activated by the enzyme NAD(P)H quinone oxidoreductase 2 (NQO2) into a potent DNA alkylating agent, leading to targeted cell death in NQO2-expressing tumors. | Broad-spectrum cytotoxicity, primarily by interfering with DNA replication and cell division in rapidly proliferating cells, leading to apoptosis. |
| Tumor Specificity | Higher specificity due to its reliance on tumor-specific enzyme (NQO2) for activation. | Lower specificity, affecting both cancerous and healthy rapidly dividing cells (e.g., bone marrow, hair follicles, gastrointestinal tract). |
| Therapeutic Index | Preclinical data suggests a potentially wider therapeutic index due to targeted activation. | Generally narrow therapeutic index, often leading to dose-limiting toxicities. |
Quantitative Comparison: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following tables summarize available IC50 data for this compound and common traditional chemotherapeutic agents across various cancer cell lines.
Table 1: IC50 Values of this compound (CB1954) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LS174T | Colon Carcinoma | 78 | |
| A2780 | Ovarian Carcinoma | >100 (Resistant without NTR) | |
| CP70 | Ovarian Carcinoma | >100 (Resistant without NTR) | |
| A2780-ADR | Doxorubicin-resistant Ovarian Carcinoma | 238 (Resistant without NTR) | |
| HepG2 | Hepatocellular Carcinoma | 4-10 (with NOR1 overexpression) | |
| CNE1 | Nasopharyngeal Carcinoma | Effective killing with NOR1 overexpression |
Note: The cytotoxicity of this compound is highly dependent on the expression of activating enzymes like NQO2 or engineered nitroreductases (NTR).
Table 2: IC50 Values of Traditional Chemotherapeutic Agents in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.1 - 0.5 | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | ~0.5 | |
| Cisplatin | A549 | Lung Carcinoma | ~5-10 | |
| Cisplatin | HeLa | Cervical Cancer | ~2-5 | |
| Paclitaxel | MDA-MB-231 | Breast Adenocarcinoma | ~0.005 - 0.1 | |
| Paclitaxel | SKOV3 | Ovarian Adenocarcinoma | ~0.01 - 0.05 |
In Vivo Toxicity Assessment
Table 3: In Vivo Toxicity Data for this compound and Doxorubicin
| Compound | Animal Model | Route | Toxicity Metric | Value | Reference |
| This compound (CB1954) | CD-1 nu/nu Mouse | - | MTD | 562 µmol/kg | |
| This compound (CB1954) | Sprague-Dawley Rat | - | MTD | 40 µmol/kg | |
| Doxorubicin | Female Albino Mice | Intraperitoneal | LD50 | 56.875 mg/kg |
Note: MTD (Maximum Tolerated Dose) is the highest dose of a drug that does not cause unacceptable toxicity. Direct comparison of MTD and LD50 should be done with caution.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (this compound or traditional chemotherapy) for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle only.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute toxicity of a substance after oral administration and to estimate its LD50.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a minimum number of animals per step (typically 3). The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next dose level. If no mortality is observed, a higher dose is used in the next step. If mortality occurs, a lower dose is used.
-
Data Analysis: The results are used to classify the substance according to its acute toxicity and to estimate the LD50 value.
Signaling Pathways and Mechanisms of Action
This compound: Targeted Activation and DNA Damage
This compound's mechanism of action hinges on its selective activation within cancer cells overexpressing the NQO2 enzyme.
Safety Operating Guide
Navigating the Safe Disposal of Tretazicar: A Procedural Guide
The proper disposal of Tretazicar (CB1954), a potent dinitrobenzamide anticancer prodrug, is a critical component of laboratory safety and environmental responsibility.[1][2] As a cytotoxic and bifunctional alkylating agent, this compound and its associated waste are classified as hazardous and require stringent disposal protocols to mitigate risks to personnel and the ecosystem.[1][3][4][5] Adherence to these procedures is not only a matter of best practice but also a legal requirement under federal, state, and local regulations.[6]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
Given its hazardous nature, this compound waste must be managed in accordance with guidelines for cytotoxic and antineoplastic agents.[5][6] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4] It is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as it will provide the most detailed and formulation-specific disposal instructions.[6][7]
Quantitative Data and Hazardous Profile
While specific quantitative disposal parameters were not found in the public domain, the hazardous characteristics of this compound are well-documented.
| Characteristic | Description | Primary Hazard |
| Chemical Classification | Dinitrobenzamide prodrug | Cytotoxic, Mutagenic |
| Mechanism of Action | Bifunctional alkylating agent, forms DNA-DNA interstrand cross-links upon activation.[3] | Genotoxic, Carcinogenic |
| Waste Classification | Hazardous, Cytotoxic/Antineoplastic Waste | Toxic, Environmental Hazard |
Step-by-Step Disposal Protocol
The following is a general, step-by-step protocol for the proper disposal of this compound and contaminated materials. Note: This is a general guideline. Always refer to your institution's specific protocols and the product's SDS.
-
Training and Personal Protective Equipment (PPE):
-
All personnel handling this compound waste must receive training on the handling of hazardous drugs.[6]
-
Appropriate PPE, including double gloves, a disposable gown, and eye protection, must be worn at all times.
-
-
Waste Segregation at the Point of Generation:
-
Immediately segregate all this compound-contaminated waste from other waste streams.
-
This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
-
Use of Designated Hazardous Waste Containers:
-
Place all solid this compound waste into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded, often purple or yellow.[4][5]
-
For liquid waste containing this compound, use designated, sealed containers. Do not dispose of liquid this compound waste down the drain.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
"Hazardous Cytotoxic Waste"
-
The name "this compound"
-
The date of accumulation
-
The name of the generating laboratory or department
-
-
-
Storage of Hazardous Waste:
-
Store sealed this compound waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Ensure that the disposal vendor is certified to handle and transport hazardous pharmaceutical waste.
-
-
Documentation:
-
Maintain accurate records of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended for guidance and educational purposes only. Always consult the Safety Data Sheet (SDS) for your specific product and adhere to all applicable federal, state, and local regulations, as well as your institution's established safety protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (CB1954) | CAS 21919-05-1 | Sun-shinechem [sun-shinechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Tretazicar
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Tretazicar, a potent cytotoxic and DNA alkylating agent. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment.
This compound is an anticancer prodrug that, upon activation, becomes a powerful bifunctional alkylating agent capable of cross-linking DNA.[1][2][3] Due to its hazardous nature, stringent safety protocols must be followed during all stages of handling, from preparation to disposal. Occupational exposure to cytotoxic drugs can lead to serious health risks, including skin rashes, reproductive disorders, and cancer.[4]
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the mandatory PPE for all personnel involved in the handling of this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff and the inner glove underneath. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[5] |
| Protective Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric with a polyethylene coating. Must have long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination through splashes or spills.[5][6] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles whenever there is a risk of splashing. | Protects the eyes and face from accidental splashes of this compound solutions.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of this compound or when there is a potential for aerosolization. | Prevents inhalation of hazardous drug particles.[5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to maintain a safe working environment. The following step-by-step procedures must be followed.
Preparation and Handling
-
Designated Area: All handling of this compound, including reconstitution and aliquoting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[7]
-
Surface Protection: The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any potential spills. This pad should be disposed of as hazardous waste after each use or in the event of a spill.
-
Reconstitution: When reconstituting the powdered form of this compound, use techniques that minimize aerosol generation. This includes slowly adding the diluent down the side of the vial and gently swirling to dissolve.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date of preparation, and a hazardous drug warning.
-
Transport: When transporting this compound solutions, use sealed, shatterproof secondary containers.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Before cleaning the spill, don the full PPE ensemble as detailed in the table above.
-
Containment: Use a chemotherapy spill kit to absorb the spill. Cover the spill with the absorbent material, working from the outside in.
-
Decontamination: After absorbing the spill, decontaminate the area with an appropriate cleaning agent, followed by a thorough rinsing with water. All cleaning materials must be disposed of as hazardous waste.[6]
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Hazardous Drug Waste." |
| Contaminated PPE and Materials | All used PPE (gloves, gowns, masks), absorbent pads, and other disposable materials contaminated with this compound must be placed in a clearly labeled, leak-proof, and sealed hazardous waste container.[8] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain. |
| Empty Vials | Empty this compound vials should be disposed of in the hazardous drug waste container. |
This compound Handling Workflow
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CB1954) | CAS 21919-05-1 | Sun-shinechem [sun-shinechem.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. halyardhealth.com [halyardhealth.com]
- 6. ipservices.care [ipservices.care]
- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
